Product packaging for 5-Bromo-8-methoxyquinoline(Cat. No.:CAS No. 10522-47-1)

5-Bromo-8-methoxyquinoline

カタログ番号: B186703
CAS番号: 10522-47-1
分子量: 238.08 g/mol
InChIキー: ZRQISUREPLHYIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Bromo-8-methoxyquinoline is a valuable chemical building block in medicinal chemistry and organic synthesis, primarily used for the development of novel therapeutic agents. Its primary research application lies in the synthesis of complex, multi-functionalized quinoline derivatives that are investigated for their antiproliferative properties against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The bromine substituent at the 5-position makes this compound a key precursor for further functionalization via regioselective reactions, enabling the creation of libraries of compounds for biological activity screening . Recent scientific studies have utilized this compound as a starting material to synthesize advanced derivatives such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline . These novel compounds have demonstrated significant potential as anticancer agents, with some exhibiting potent inhibitory effects on cancer cell proliferation and the ability to induce apoptosis (programmed cell death) . Furthermore, research indicates that related bromo-methoxyquinoline derivatives can act as inhibitors of human topoisomerase I, a critical enzyme target for DNA replication and repair in cancer cells, highlighting the ongoing relevance of this chemical scaffold in early-stage drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B186703 5-Bromo-8-methoxyquinoline CAS No. 10522-47-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQISUREPLHYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405813
Record name 5-bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10522-47-1
Record name 5-bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway to support drug discovery and development efforts.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom and a methoxy group at the 5- and 8-positions, respectively, of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[4][5]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 8-methoxyquinoline. This reaction is regioselective, yielding the desired product as the major isomer.[6]

Experimental Protocol: Bromination of 8-methoxyquinoline

This protocol is adapted from the procedure described by Ökten et al. (2016).[6]

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

  • Alumina for column chromatography

Procedure:

  • In a fume hood, a solution of bromine (1.1 equivalents) in chloroform is prepared.

  • The bromine solution is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes at ambient temperature, while protecting the reaction from light.[7]

  • The reaction mixture is stirred for 48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution.[6]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6][7]

  • The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.[6][7]

  • Evaporation of the solvent from the collected fractions yields this compound as a brown solid.[6]

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physical Properties
PropertyValueReference(s)
AppearanceBrown solid[6]
Melting Point80-82 °C[6]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference(s)
H-28.95dd4.2, 1.6CH[8]
H-48.50dd8.6, 1.6CH[8]
H-67.73d8.4CH[8]
H-37.55dd8.5, 4.2CH[8]
H-76.94d8.4CH[8]
-OCH₃4.09s-CH₃[8]
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ) ppm Reference(s)
C-8155.35[8]
C-2149.88[8]
C-8a140.94[8]
C-4135.76[8]
C-6130.23[8]
C-4a128.34[8]
C-3122.93[8]
C-5112.02[8]
C-7108.29[8]
-OCH₃56.33[8]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Assignment Reference(s)
2915, 2848C-H stretch[6]
1600, 1588, 1500C=C stretch[6]
1460C-H bend[6]
1352, 1300C-O stretch[6]

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification 8-Methoxyquinoline 8-Methoxyquinoline Reaction Bromination (CH2Cl2, RT, 48h, dark) 8-Methoxyquinoline->Reaction Bromine_CHCl3 Bromine in Chloroform Bromine_CHCl3->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Wash with 5% NaHCO3 Crude_Product->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography (Alumina, EtOAc/Hexane) Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the synthesis of this compound.

Relevance in Drug Discovery: Inhibition of Cancer Signaling Pathways

Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival. A common target is the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in many cancers.[4] The diagram below provides a simplified representation of this pathway and the potential point of inhibition by quinoline-based compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binding Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Quinoline Derivative (e.g., this compound analog) Inhibitor->Raf Inhibition

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by quinoline derivatives.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The versatile nature of the quinoline scaffold, coupled with the potential for further functionalization of the bromo- and methoxy-substituted rings, positions this compound as a key starting material for the discovery of novel therapeutic agents, particularly in the realm of oncology.

References

A Comprehensive Technical Guide to 5-Bromo-8-Methoxyquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 5-bromo-8-methoxyquinoline, a key intermediate in organic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines experimental protocols for its synthesis, and explores its applications in research and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance described as a brown solid or a colorless oil.[1][2] It is recognized as an important intermediate for organic chemical synthesis.[3] The core physical and chemical identifiers for this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [3]
CAS Number 10522-47-1[3]
Melting Point 80-82 °C[1][3]
Appearance Brown solid / Colorless oil[1][2]
Solubility Slightly soluble in water. Soluble in organic solvents.[3][4]
Purity Typically ≥96%[3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)AssignmentSource(s)
8.89-8.91 / 8.95ddJ₂₃= 4.0, J₂₄= 1.2 / J = 4.2, 1.6H-2[1][2]
8.43 / 8.50ddJ₄₃= 8.4, J₄₂= 1.6 / J = 8.6, 1.6H-4[1][2]
7.66 / 7.73dJ₆₇= 8.4 / J = 8.4H-6[1][2]
7.49 / 7.55ddJ₃₂= 4.0, J₃₄= 8.4 / J = 8.5, 4.2H-3[1][2]
6.87 / 6.94dJ₇₆= 8.4 / J = 8.4H-7[1][2]
4.04 / 4.09s--OCH₃[1][2]

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ/ppm)AssignmentSource(s)
152.2 / 155.35C-8[1][2]
149.7 / 149.88C-2[1][2]
140.8 / 140.94C-8a[1][2]
135.5 / 135.76C-4[1][2]
130.0 / 130.23C-6[1][2]
128.1 / 128.34C-4a[1][2]
122.8 / 122.93C-3[1][2]
111.8 / 112.02C-5[1][2]
108.1 / 108.29C-7[1][2]
56.2 / 56.33-OCH₃[1][2]

Infrared (IR) Spectroscopic Data

Wavenumber (ν/cm⁻¹)AssignmentSource(s)
2915, 2848C-H stretch[1]
1600, 1588, 1500Aromatic C=C stretch[1]
1460C-H bend[1]
1352, 1300C-O stretch[1]

Experimental Protocols

A documented synthesis of this compound provides a procedural basis for its preparation.[1][6]

Synthesis of this compound

  • Materials:

    • 8-methoxyquinoline

    • Bromine

    • Chloroform (CHCl₃)

    • Dichloromethane (CH₂Cl₂)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (AcOEt)

    • Hexane

  • Procedure:

    • A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[1][6]

    • The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[1][6]

    • Upon completion, the organic layer is washed three times with a 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1][6]

    • The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1][6]

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its role as a precursor in the development of more complex molecules.

Synthesis_of_5_bromo_8_methoxyquinoline cluster_reaction Reaction Conditions reagent1 8-Methoxyquinoline product This compound reagent1->product Reacts with reagent2 Bromine (Br₂) in CHCl₃/CH₂Cl₂ reagent2->product condition1 Ambient Temperature condition2 Stirring for 2 days condition3 In the dark

Synthesis of this compound.

Drug_Development_Pathway start This compound (Building Block) reaction Chemical Modifications (e.g., Suzuki Coupling, Nucleophilic Substitution) start->reaction intermediate Novel Quinoline Derivatives reaction->intermediate screening Biological Screening (e.g., Anticancer, Antimicrobial) intermediate->screening lead Lead Compounds screening->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Role in Drug Development.

Chemical Reactivity and Stability

This compound is noted to be air-sensitive and incompatible with oxidizing agents and heat.[3] The bromine atom on the quinoline ring is active and can participate in nucleophilic substitution reactions, allowing for the creation of new derivatives.[4] The methoxy group is an electron-donating group, which can influence the reactivity of the quinoline ring system.[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.[3] Its derivatives are of significant interest in medicinal chemistry due to the wide range of biological activities associated with the quinoline scaffold, including antimicrobial and anticancer properties.[1][7] For instance, brominated quinoline derivatives have been investigated for their potential as anticancer agents.[7][8] The ability to functionalize the 5-position through reactions like the Suzuki-Miyaura cross-coupling makes it a versatile building block for creating libraries of novel compounds for drug discovery.[9]

References

Solubility Profile of 5-Bromo-8-Methoxyquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-8-methoxyquinoline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthesis and purification procedures, alongside a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug discovery, chemical synthesis, and materials science.

Core Concepts: Solubility in Drug Development and Research

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. In organic synthesis, understanding the solubility of reactants, intermediates, and products in different solvents is fundamental for reaction setup, purification, and crystallization processes. The principle of "like dissolves like" is a central concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The quinoline ring system, being aromatic and containing a nitrogen atom, imparts a degree of polarity, while the bromo and methoxy substituents influence its overall solubility characteristics.

Solubility of this compound: A Qualitative Overview

Based on available literature, this compound is a solid at room temperature and generally exhibits good solubility in a range of common organic solvents. Conversely, it is reported to have poor solubility in water.[1] This solubility profile is consistent with its molecular structure, which possesses both polar (methoxy and quinoline nitrogen) and non-polar (bromophenyl ring) characteristics.

The following table summarizes the qualitative solubility of this compound in various organic solvents, as inferred from documented synthesis and purification procedures.

SolventSolubilityContext from Literature
Dichloromethane (CH₂Cl₂)SolubleUsed as a solvent for the synthesis of this compound.[2]
Chloroform (CHCl₃)SolubleUtilized during the synthesis and work-up procedures.[2]
EthanolSolubleMentioned as a suitable solvent for quinoline derivatives.[3]
Ethyl Acetate (EtOAc)SolubleEmployed as a component of the eluent in column chromatography for purification.[2]
HexaneSparingly Soluble/Soluble in MixturesUsed in combination with ethyl acetate for purification, suggesting some degree of solubility, particularly when mixed with a more polar solvent.[2]
WaterPoorly SolubleConsistently reported as having low solubility in aqueous solutions.[1]

Note: This information is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, robust protocol for determining the quantitative solubility of a solid organic compound like this compound in an organic solvent. This method is based on the equilibrium saturation-shake-flask method, followed by a suitable analytical technique for concentration measurement.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility values.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample solution using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key logical and experimental workflows described in this guide.

G Logical Relationship of Solubility Factors cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_system System Conditions MolecularStructure Molecular Structure (Polarity, H-bonding) Solubility Solubility MolecularStructure->Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventStructure Solvent Structure SolventStructure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Factors influencing the solubility of a compound.

G Experimental Workflow for Solubility Determination Start Start PrepSaturated 1. Prepare Saturated Solution (Excess solute + solvent) Start->PrepSaturated Equilibrate 2. Equilibrate (Constant temperature shaking) PrepSaturated->Equilibrate Settle 3. Settle (Allow excess solid to sediment) Equilibrate->Settle Filter 4. Filter Supernatant (Remove undissolved solid) Settle->Filter Analyze 5. Analyze Concentration (e.g., HPLC, UV-Vis) Filter->Analyze Calculate 6. Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: A generalized workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, a clear qualitative understanding of its solubility in common organic solvents has been established. The compound is generally soluble in solvents like dichloromethane, chloroform, and ethanol, and poorly soluble in water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable framework for their determination. The understanding and experimental validation of solubility are paramount for the successful application of this compound in research and development.

References

Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-8-methoxyquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural elucidation of this compound is confirmed through the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.89-8.91[1]ddJ₂₃= 4.0, J₂₄= 1.2[1]
H-48.43[1]ddJ₄₃= 8.4, J₄₂= 1.6[1]
H-67.66[1]dJ₆₇= 8.4[1]
H-37.49[1]ddJ₃₂= 4.0, J₃₄= 8.4[1]
H-76.87[1]dJ₇₆= 8.4[1]
-OCH₃4.04[1]s-

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.

CarbonChemical Shift (δ, ppm)
C-8152.2[1]
C-2149.7[1]
C-8a140.8[1]
C-4135.5[1]
C-6130.0[1]
C-4a128.1[1]
C-3122.8[1]
C-5111.8[1]
C-7108.1[1]
-OCH₃56.2[1]

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (ν, cm⁻¹)Description of Vibration
2915, 2848[1]C-H stretching (aliphatic)
1600, 1588, 1500[1]C=C and C=N stretching (aromatic ring)
1460[1]C-H bending (methyl)
1352, 1300[1]C-O stretching (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

Ionm/z (Da)
[M]⁺236.9789 (calculated), 236.9791 (found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

A solution of bromine (1.1 equivalents) in chloroform (CHCl₃) is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[2] The crude product is then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield this compound.[2]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

  • Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

  • Data Analysis: The exact mass is measured and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern, particularly the isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), is analyzed to confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation is a critical aspect of analytical chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

The Pivotal Role of 5-Bromo-8-methoxyquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-methoxyquinoline has emerged as a crucial scaffold in the synthesis of novel therapeutic agents. This technical guide delves into the synthesis, potential applications, and mechanistic insights of this versatile molecule, positioning it as a key intermediate in medicinal chemistry. While direct biological data on the parent compound is limited, its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of its synthetic routes, the biological activities of its derivatives, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate further research and drug development.

Introduction

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic placement of substituents on this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and biological activities. This compound, in particular, serves as a versatile starting material. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse chemical moieties. The methoxy group at the 8-position influences the electronic properties of the ring and can be a site for further modification. This guide explores the potential of this compound as a foundational element for the development of next-generation therapeutics.

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 8-methoxyquinoline. The methoxy group at the C-8 position directs the bromination to the C-5 and C-7 positions. By controlling the stoichiometry of the brominating agent, selective monobromination at the C-5 position can be achieved.

Experimental Protocol: Bromination of 8-Methoxyquinoline

This protocol describes the synthesis of this compound from 8-methoxyquinoline.

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

  • Alumina for column chromatography

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane in a round-bottom flask.

  • Prepare a solution of bromine (1.1 equivalents) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over a period of 10 minutes at room temperature in the dark, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography. The reaction is typically stirred for 48 hours.

  • Upon completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) in a separatory funnel to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude material by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1]

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.[2]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.[2]

Potential Applications in Medicinal Chemistry

While this compound is primarily a synthetic intermediate[3], its core structure is integral to a variety of derivatives exhibiting potent biological activities.

Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. The introduction of additional bromine atoms or other functional groups can lead to compounds with significant antiproliferative effects against various cancer cell lines.[1]

Table 1: Anticancer Activity of Brominated Methoxyquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3,5,6,7-Tetrabromo-8-methoxyquinolineC6 (Rat Glioma)Not specified, but significant inhibition[1]
HeLa (Human Cervical Cancer)Not specified, but significant inhibition[1]
HT29 (Human Colorectal Adenocarcinoma)Not specified, but significant inhibition[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)15.4[1]
HeLa (Human Cervical Cancer)26.4[1]
HT29 (Human Colorectal Adenocarcinoma)15.0[1]

One of the proposed mechanisms for the anticancer activity of quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][4]

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The diagram below illustrates the mechanism of action of topoisomerase I and its inhibition by quinoline derivatives, which trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative DNA Supercoiled DNA Top1 Topoisomerase I DNA->Top1 Binding Cleavage_Complex Top1-DNA Cleavage Complex (transient) Top1->Cleavage_Complex Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Quinoline Quinoline Derivative Stabilized_Complex Stabilized Top1-DNA Cleavage Complex Quinoline->Stabilized_Complex Stabilization DNA_Damage DNA Double-Strand Breaks Stabilized_Complex->DNA_Damage Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis Antimicrobial_Workflow Start Active Quinoline Derivative Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5)) Start->Membrane_Potential ATP_Leakage Extracellular ATP Measurement Start->ATP_Leakage Ion_Leakage Intracellular/Extracellular Ion Concentration (K+, Na+) Start->Ion_Leakage Morphology Electron Microscopy (SEM/TEM) Start->Morphology Depolarization Membrane Depolarization Membrane_Potential->Depolarization Permeabilization Membrane Permeabilization ATP_Leakage->Permeabilization Ion_Leakage->Permeabilization Cell_Lysis Cell Lysis and Death Morphology->Cell_Lysis Depolarization->Cell_Lysis Permeabilization->Cell_Lysis Alzheimers_Pathway Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe²⁺) Abeta_Aggregation Metal-induced Aβ Aggregation Metal_Ions->Abeta_Aggregation Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Fenton Reaction Abeta Amyloid-β (Aβ) Monomers Abeta->Abeta_Aggregation ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Plaques Amyloid Plaques Abeta_Aggregation->Plaques Neuronal_Damage Neuronal Damage & Cognitive Decline Oxidative_Stress->Neuronal_Damage Plaques->Neuronal_Damage Quinoline 8-Hydroxyquinoline Derivative Quinoline->Metal_Ions Chelation Quinoline->Abeta_Aggregation Inhibition Quinoline->Oxidative_Stress Reduction

References

An In-depth Technical Guide to 5-Bromo-8-methoxyquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-bromo-8-methoxyquinoline. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications and characteristics of this quinoline derivative.

Introduction

This compound is a heterocyclic organic compound that belongs to the quinoline family. Its structure, featuring a bromine atom at the 5-position and a methoxy group at the 8-position of the quinoline ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinoline derivatives, in general, have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Discovery and History

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to pale yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO[3]
Molecular Weight238.08 g/mol [3]
Melting Point80-82 °C[1]
AppearanceBrown solid[1]
SolubilitySoluble in ethanol, chloroform, and dichloromethane; poorly soluble in water (qualitative data for a related compound)[2]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the direct bromination of 8-methoxyquinoline.

Experimental Protocol: Bromination of 8-methoxyquinoline

This protocol is adapted from the work of Ökten et al. (2016).[1]

Materials:

  • 8-methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

Procedure:

  • A solution of bromine (2.7 mmol, 1.1 eq) in chloroform is added dropwise to a solution of 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) over 10 minutes at ambient temperature in the dark.

  • The reaction mixture is stirred for 2 days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate.

  • The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane.

  • The solvent is evaporated to yield this compound as a brown solid.

Yield: 92%[1]

Characterization Data:

The following data is based on the characterization performed by Ökten et al. (2016).[1]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.89-8.91 (dd, 1H, H-2), 8.43 (dd, 1H, H-4), 7.66 (d, 1H, H-6), 7.49 (dd, 1H, H-3), 6.87 (d, 1H, H-7), 4.04 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃)
IR (ν/cm⁻¹)2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity of this compound are limited in the public domain, the broader class of quinoline derivatives is well-known for its diverse pharmacological effects. Quinoline-based compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer.

One such critical pathway is the PI3K/Akt/mTOR (Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] Studies have shown that certain quinoline derivatives can act as inhibitors of this pathway.[4][5][6]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G reagent1 8-Methoxyquinoline reaction Bromination reagent1->reaction reagent2 Bromine (Br₂) reagent2->reaction solvent Dichloromethane (CH₂Cl₂) Chloroform (CHCl₃) solvent->reaction workup Aqueous Workup (5% NaHCO₃) reaction->workup purification Column Chromatography (Alumina, AcOEt/Hexane) workup->purification product This compound purification->product G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline-based Inhibitor Quinoline->PI3K Inhibits

References

Theoretical Calculations on 5-Bromo-8-Methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-bromo-8-methoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry. Due to its structural features, this compound is a candidate for various biological activities, and theoretical calculations can provide profound insights into its molecular properties, reactivity, and potential interactions with biological targets. This document outlines the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and electronic property determination. Furthermore, it explores the application of molecular docking simulations to predict the binding affinity and mode of interaction with protein targets. The presented data, while illustrative, serves as a robust framework for initiating and conducting in-depth computational research on this compound and its analogues.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in natural products and their broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The substituent pattern on the quinoline scaffold plays a crucial role in modulating its biological activity. This compound incorporates a bromine atom and a methoxy group, which can influence its electronic properties, lipophilicity, and potential for intermolecular interactions.

Theoretical calculations have become an indispensable tool in modern drug discovery and development, offering a cost-effective and time-efficient means to predict molecular properties and guide experimental work.[2] Computational methods, such as Density Functional Theory (DFT), can elucidate the three-dimensional structure, vibrational spectra, and electronic characteristics of a molecule with high accuracy.[3] This information is vital for understanding structure-activity relationships (SAR). Moreover, molecular docking studies can predict how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor, providing a rationale for its potential therapeutic effects.[4]

This guide details the theoretical framework for a comprehensive computational analysis of this compound, presenting hypothetical yet representative data to illustrate the expected outcomes of such a study.

Computational Methodology

The theoretical investigation of this compound can be systematically approached using a combination of quantum chemical calculations and molecular docking simulations.

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Experimental Protocol (Computational):

  • Software: All quantum chemical calculations can be performed using the Gaussian suite of programs.[5]

  • Method: The Density Functional Theory (DFT) method with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such calculations.[5]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules containing elements like bromine.

  • Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These frontier orbitals are crucial for understanding the molecule's reactivity.[3] The molecular electrostatic potential (MEP) map is also generated to identify regions of positive and negative electrostatic potential.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of this compound with a relevant biological target. Given the anticancer potential of some quinoline derivatives, a suitable protein target could be a kinase or another enzyme implicated in cancer pathways.[6]

Experimental Protocol (Computational):

  • Ligand Preparation: The 3D structure of this compound obtained from the DFT optimization is used as the starting point for the ligand.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added to the protein structure.

  • Docking Software: AutoDock Vina or similar software can be used to perform the molecular docking simulations.

  • Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the active site, and the binding affinity is estimated based on a scoring function. The pose with the best score is then analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles of this compound, are presented in Table 1. These parameters provide a detailed description of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°) **
C1-C21.37C2-N1-C9117.5
N1-C21.32C1-C2-N1123.0
C4-C51.41C5-C4-C10119.8
C5-Br11.90C4-C5-Br1118.5
C8-O11.36C7-C8-O1115.2
O1-C111.43C9-C8-O1124.5
Dihedral Angles (°) **C8-O1-C11117.8
C3-C4-C5-C6179.9
C7-C8-O1-C11-2.5
Vibrational Analysis

The theoretical vibrational frequencies provide a fingerprint of the molecule and can be used to interpret experimental IR and Raman spectra. The calculated wavenumbers for some of the characteristic vibrational modes of this compound are summarized in Table 2.

Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) Assignment
3075C-H stretching (aromatic)
2945C-H stretching (methoxy, asymmetric)
2840C-H stretching (methoxy, symmetric)
1620C=N stretching (quinoline ring)
1580C=C stretching (quinoline ring)
1470C-H bending (methoxy)
1260C-O stretching (aryl ether)
1030C-Br stretching
820C-H out-of-plane bending
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[7] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[8]

Table 3: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy-6.25
LUMO Energy-1.85
HOMO-LUMO Energy Gap (ΔE)4.40

A smaller HOMO-LUMO gap suggests higher reactivity.[8] The distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The MEP map is a useful tool for visualizing the charge distribution and identifying the reactive sites of a molecule. For this compound, the MEP would likely show a negative potential (red/yellow regions) around the nitrogen atom and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. The hydrogen atoms would exhibit a positive potential (blue regions), making them prone to nucleophilic attack.

Molecular Docking

A molecular docking study of this compound into the active site of a hypothetical protein kinase would reveal the potential binding mode and key interactions. The quinoline nitrogen might act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with the protein's residues. The bromo and methoxy groups could also contribute to the binding affinity through specific interactions. A favorable binding energy would suggest that this compound could be a potential inhibitor of the target kinase.

Visualizations

Computational_Workflow cluster_QM Quantum Mechanics (DFT) cluster_Docking Molecular Docking cluster_Output Outputs start Initial Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop ligand_prep Ligand Preparation (Optimized Structure) geom_data Optimized Geometry geom_opt->geom_data vib_spectra Vibrational Spectra freq_calc->vib_spectra reactivity Reactivity Descriptors elec_prop->reactivity docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Target Preparation (from PDB) protein_prep->docking analysis Binding Mode and Affinity Analysis docking->analysis binding_info Binding Interactions analysis->binding_info

Caption: Workflow for theoretical calculations on this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Protein Kinase (Target) receptor->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response molecule This compound molecule->inhibition inhibition->kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory and molecular docking simulations, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule, as well as its potential interactions with biological targets. The methodologies and illustrative data presented herein provide a solid foundation for further computational and experimental investigations aimed at exploring the therapeutic potential of this compound in drug discovery. The interplay between theoretical predictions and experimental validation is crucial for the rational design of novel and effective therapeutic agents.[2]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are common motifs in biologically active compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through the introduction of various aryl groups at the 5-position is a key strategy in the discovery of novel drug candidates.

This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 5-bromo-8-methoxyquinoline with a variety of arylboronic acids. The resulting 5-aryl-8-methoxyquinolines are valuable compounds for screening in drug discovery programs.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 5-aryl-8-methoxyquinoline product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation

The Suzuki coupling of this compound with various arylboronic acids has been shown to proceed in high yields.[1] The following table summarizes representative examples of this reaction, highlighting the versatility of the methodology.

EntryArylboronic AcidProductCatalystBaseSolventYield (%)[1]
1Phenylboronic acid8-methoxy-5-phenylquinolinePdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O68-82
24-Methylphenylboronic acid8-methoxy-5-(p-tolyl)quinolinePdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O68-82
34-Methoxyphenylboronic acid8-methoxy-5-(4-methoxyphenyl)quinolinePdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O68-82
43-Fluorophenylboronic acid5-(3-fluorophenyl)-8-methoxyquinolinePdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O68-82
5Thiophen-2-ylboronic acid8-methoxy-5-(thiophen-2-yl)quinolinePdCl₂(PPh₃)₂K₂CO₃Toluene/H₂O68-82

Experimental Protocols

This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary for specific substrates to achieve the best results.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), and dichlorobis(triphenylphosphine)palladium(II) (e.g., 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-aryl-8-methoxyquinoline product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound This compound This compound->Oxidative_Addition Intermediate_1 Ar-Pd(II)L2-Br Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Arylboronic_Acid Ar'B(OH)2 Arylboronic_Acid->Transmetalation Base Base Base->Transmetalation Intermediate_2 Ar-Pd(II)L2-Ar' Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 5-aryl-8-methoxyquinoline 5-aryl-8-methoxyquinoline Reductive_Elimination->5-aryl-8-methoxyquinoline

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Solvent Addition (Toluene/Water) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: Bromination of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the regioselective bromination of 8-methoxyquinoline, a key process for synthesizing intermediates used in pharmaceutical and materials science research. The primary product of this electrophilic aromatic substitution is 5-bromo-8-methoxyquinoline.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Brominated quinolines, in particular, serve as versatile precursors for creating more complex, functionalized molecules through reactions like metal-catalyzed cross-coupling.[2][3] The methoxy group at the C-8 position of the quinoline ring is an electron-donating group, which activates the benzene moiety towards electrophilic substitution.[4] This protocol focuses on the direct bromination of 8-methoxyquinoline, which regioselectively yields this compound as the primary product.[1][5]

Data Presentation: Reaction Parameters for Bromination

The following table summarizes the quantitative data for a highly effective protocol for the synthesis of this compound.

ParameterValueReference
Starting Material 8-Methoxyquinoline[1][5]
Brominating Agent Molecular Bromine (Br₂)[1][5]
Molar Ratio (Br₂:Substrate) 1.1 : 1[1][5]
Solvent Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)[1][5]
Temperature Ambient / Room Temperature[1][5]
Reaction Time 48 hours (stirred in the dark)[1][5]
Product This compound[1][5]
Yield 92%[1][5]

Experimental Protocol

This protocol details the synthesis of this compound via direct bromination.

1. Materials and Reagents:

  • 8-Methoxyquinoline (C₁₀H₉NO)

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), distilled

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (AcOEt)

  • Hexane

  • Alumina (for column chromatography)

2. Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

3. Reaction Procedure:

  • In a round-bottom flask, dissolve 8-methoxyquinoline (e.g., 382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL).[1][5]

  • In a separate container, prepare a solution of bromine (e.g., 422.4 mg, 2.7 mmol, 1.1 equivalents) in dichloromethane.[1][5]

  • Protect the reaction flask from light (e.g., by wrapping it in aluminum foil).

  • Add the bromine solution dropwise to the stirred 8-methoxyquinoline solution over a period of 10 minutes at ambient temperature.[1][5]

  • Stir the reaction mixture at room temperature for 2 days in the dark.[1][5]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

4. Work-up and Purification:

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (3 x 20 mL) to neutralize any remaining HBr and unreacted bromine.[1][5]

  • Dry the organic layer over anhydrous Na₂SO₄.[1][5]

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude material.[1][5]

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3 ratio).[1][5]

  • Evaporate the solvent from the collected fractions to yield the pure this compound as a brown solid.[1][5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Bromination_Workflow start_material 8-Methoxyquinoline in CH₂Cl₂ reagent Dropwise addition of Br₂ in CH₂Cl₂ start_material->reagent reaction Stir at Room Temp (48h, in dark) reagent->reaction workup Quench & Wash (5% NaHCO₃) reaction->workup extraction Dry (Na₂SO₄) & Concentrate workup->extraction purification Column Chromatography (Alumina, AcOEt/Hexane) extraction->purification product This compound (92% Yield) purification->product

Caption: Workflow for the synthesis of this compound.

References

5-Bromo-8-methoxyquinoline: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-8-methoxyquinoline has emerged as a crucial building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methoxy group at the 8-position, allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound as a key precursor. Furthermore, it highlights its application in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, and novel antimalarial compounds. The provided experimental procedures, quantitative data, and pathway visualizations are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The quinoline core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. This compound, a readily accessible derivative, serves as an excellent starting material for such modifications. The bromine atom at the C5 position is amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, amino, and alkynyl moieties.[2][3] The methoxy group at the C8 position can also influence the molecule's electronic properties and metabolic stability, and can be a site for further modification.

This document details the application of this compound in the synthesis of key pharmaceutical intermediates and explores its role in the development of targeted therapies.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.[4] this compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-8-methoxyquinolines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids, yielding 5-aryl-8-methoxyquinoline derivatives. These products are common structural motifs in kinase inhibitors and other biologically active molecules.[2]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-8-methoxyquinoline80
24-Methoxyphenylboronic acid8-Methoxy-5-(4-methoxyphenyl)quinoline76
34-(Trifluoromethoxy)phenylboronic acid8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline73
44-(Methylthio)phenylboronic acid8-Methoxy-5-(4-(methylthio)phenyl)quinoline68

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

  • Reaction Setup: In a dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL). To this suspension, add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-8-methoxyquinoline.

Suzuki_Miyaura_Coupling Precursor This compound Intermediate1 Oxidative Addition Complex Precursor->Intermediate1 Pd(0) BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Intermediate2 Transmetalation BoronicAcid->Intermediate2 Base Catalyst Pd(0) Catalyst Catalyst->Precursor Base Base (e.g., Na₂CO₃) Base->BoronicAcid Product 5-Aryl-8-methoxyquinoline Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Intermediate3->Product

Suzuki-Miyaura Coupling Workflow

B. Buchwald-Hartwig Amination: Synthesis of 5-Amino-8-methoxyquinoline Derivatives

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[4] Coupling this compound with various primary or secondary amines yields 5-amino-8-methoxyquinoline derivatives, which are precursors to a range of pharmacologically active compounds, including antimalarials.[3]

Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with Secondary Anilines [3]

EntryAmineLigandProductYield (%)
1N-methylanilineJohnphos (L1)5-(N-methylanilino)-8-benzyloxyquinoline28
2N-methylanilineTri-tert-butylphosphine (L2)5-(N-methylanilino)-8-benzyloxyquinoline89
3N-methylanilineDi-tert-butylneopentylphosphine (L3)5-(N-methylanilino)-8-benzyloxyquinoline93
4DiphenylamineTricyclohexylphosphine (L4)5-(Diphenylamino)-8-benzyloxyquinoline~70 (conversion)

Note: The benzyloxy group is used as a protecting group for the hydroxyl functionality and can be subsequently deprotected.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%), and the appropriate phosphine ligand (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the amine (1.25 mmol, 1.25 equiv.), sodium tert-butoxide (NaOt-Bu) (1.25 mmol, 1.25 equiv.), and anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-amino-8-methoxyquinoline derivative.

Buchwald_Hartwig_Amination Substrate This compound OxidativeAddition Oxidative Addition Substrate->OxidativeAddition Pd(0) Amine Amine (R₂NH) AmineCoordination Amine Coordination Amine->AmineCoordination Catalyst Pd(0)/Ligand Catalyst->Substrate Base Base (e.g., NaOtBu) Base->AmineCoordination Product 5-Amino-8-methoxyquinoline Derivative OxidativeAddition->AmineCoordination Deprotonation Deprotonation AmineCoordination->Deprotonation Base ReductiveElimination Reductive Elimination Deprotonation->ReductiveElimination ReductiveElimination->Catalyst Regeneration ReductiveElimination->Product

Buchwald-Hartwig Amination Workflow

C. Sonogashira Coupling: Synthesis of 5-Alkynyl-8-methoxyquinolines

The Sonogashira coupling provides a direct route to 5-alkynyl-8-methoxyquinolines by reacting this compound with terminal alkynes.[5] The resulting alkynyl-substituted quinolines are versatile intermediates that can be further elaborated into more complex molecular architectures, including those with anticancer activity.[5]

Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [5][6]

EntryAryl BromideTerminal AlkyneCatalyst SystemBaseSolventYield (%)
16,7-dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂TBAF·3H₂ON/A85
25-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF93
35-BromopyrimidinePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF~85

Note: While specific examples for this compound are limited in the immediate literature, the conditions are generally transferable from other aryl bromides.

Experimental Protocol: General Procedure for Sonogashira Coupling [7][8]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%) in a degassed solvent such as THF or DMF (5 mL).

  • Inert Atmosphere: Ensure the system is under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 mmol, 2.0-3.0 equiv.), followed by the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-8-methoxyquinoline.

II. Application in Pharmaceutical Synthesis

A. Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Consequently, inhibitors of this pathway are highly sought-after as anticancer therapeutics. Several quinoline-based compounds have shown potent inhibitory activity against PI3K and mTOR kinases.[11] For instance, GSK2126458 is a potent PI3K/mTOR inhibitor that features a quinoline core.[11] this compound serves as a valuable starting point for the synthesis of analogs of such inhibitors.

PI3K_Pathway cluster_inhibition Inhibition by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PI3K_Inhibitor Quinoline-based PI3K Inhibitor PI3K_Inhibitor->PI3K mTOR_Inhibitor Quinoline-based mTOR Inhibitor mTOR_Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Inhibition

Table 4: Biological Activity of Representative Quinoline-Based PI3K/mTOR Inhibitors [11][12]

CompoundTarget(s)IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
GSK2126458PI3Kα, mTOR0.019, 0.18--
Compound 49PI3K/Akt/mTOR pathway-HCT1160.35
Cinnoline Derivative 25PI3Kα2.6U87MG0.264
B. Antimalarial Agents

Quinoline-containing compounds have a long history as antimalarial drugs, with chloroquine and primaquine being notable examples.[13] The 8-aminoquinoline scaffold is particularly important for activity against the liver stages of the malaria parasite.[14] this compound can be readily converted to 5-substituted-8-aminoquinolines, providing a platform for the development of new antimalarial candidates with improved efficacy and resistance profiles.

Table 5: Antimalarial Activity of Substituted Quinoline Derivatives [13][15][16]

Compound ClassP. falciparum StrainIC₅₀ (µM)
6-Chloro-2-arylvinylquinolinesDd2 (resistant)0.0059 - 0.0563
Quinoline-sulfonamide hybrids3D7 (sensitive)0.01 - 0.05
Quinoline-pyrimidine hybridsD10 (sensitive)~0.000157

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. The protocols and data presented in these application notes demonstrate its utility in key palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse chemical scaffolds. Its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway and novel antimalarial agents underscores its importance in modern drug discovery. The methodologies and insights provided herein offer a solid foundation for researchers to explore the full potential of this important building block in the development of new therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The functionalization of the quinoline core is crucial for tuning its biological and physical properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficient and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3][4]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-8-methoxyquinoline. This specific substrate is a valuable building block for synthesizing novel 5-substituted quinoline derivatives. We will cover four major classes of cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling.

General Considerations for Cross-Coupling with Quinolines

Successfully performing cross-coupling reactions on quinoline substrates requires careful consideration of several factors:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive species. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often recommended. These ligands sterically shield the palladium, hindering coordination by the quinoline nitrogen.[5][6]

  • Choice of Base: The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[5] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOtBu or LHMDS are typically required to deprotonate the amine.[5][7]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized to an inactive state.[8] Therefore, all reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen), and solvents should be thoroughly degassed before use.[5][8]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an aryl halide.[9][10] It is widely used in the pharmaceutical industry for synthesizing biaryl structures.[9]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012~90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)11016~88
33-Thienylboronic acidPdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2.0)DMF9012~85
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DME/H₂O (3:1)8524~75

Yields are representative and based on typical outcomes for similar substrates.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-8-methoxyquinoline
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (238 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Catalyst Addition: To the stirring suspension, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C–N bonds by coupling an aryl halide with a primary or secondary amine.[11] This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][7]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11018~92
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane10024~78
3BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10016~85
4DiphenylaminePd(OAc)₂ (3)JohnPhos (6)LHMDS (1.5)THF8020~70

Yields are representative and based on protocols for structurally similar 5-bromo-8-benzyloxyquinoline.[7]

Detailed Experimental Protocol: Synthesis of 4-(8-Methoxyquinolin-5-yl)morpholine
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol) to an oven-dried vial. Add this compound (238 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to obtain the desired product.

Application Note 3: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)–C(sp) bonds, providing a direct route to substituted alkynes.[12] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[13]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF806~91
2TrimethylsilylacetylenePd(PPh₃)₄ (4) / CuI (5)i-Pr₂NH (2.0)THF658~89
3Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.5)AcetonitrileRT12~80
41-OctynePd(OAc)₂ (2) / PPh₃ (4) / CuI (4)Piperidine (2.0)Toluene9010~83

Yields are representative and based on established Sonogashira protocols.[13][14]

Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)-8-methoxyquinoline
  • Reaction Setup: To a Schlenk flask, add this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and copper(I) iodide (CuI, 10 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (Et₃N, 0.28 mL, 2.0 mmol) via syringe. Then, add phenylacetylene (132 µL, 1.2 mmol) dropwise while stirring.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up: After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Application Note 4: Heck Coupling

The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.[15] It is a powerful method for C–C bond formation and alkene functionalization.[16][17]

Data Presentation: Representative Conditions for Heck Coupling
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile8024~80
2n-Butyl acrylatePdCl₂ (3)PPh₃ (6)K₂CO₃ (2.0)DMF12012~85
3AcrylonitrilePd(OAc)₂ (2)-NaOAc (2.0)DMAc13018~75
41-OcteneHerrmann's catalyst (1)-Cy₂NMe (1.5)NMP14010~70

Yields are representative and based on general Heck reaction protocols.[15][18]

Detailed Experimental Protocol: Synthesis of (E)-8-Methoxy-5-styrylquinoline
  • Reaction Setup: In a sealable pressure tube, combine this compound (238 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (Et₃N, 209 µL, 1.5 mmol), and styrene (171 µL, 1.5 mmol) via syringe.

  • Reaction: Tightly seal the tube and place it in a preheated oil bath at 80 °C. Stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove palladium black, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the title compound.

Visualizations

G pd0 Pd(0)Ln pdx Ar-Pd(II)(L)n-X pd0->pdx + Ar-X oa_label Oxidative Addition pdr Ar-Pd(II)(L)n-R pdx->pdr + R-M tm_label Transmetalation / Carbopalladation pdr->pd0 + Ar-R re_label Reductive Elimination / β-Hydride Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Weigh Reagents & Prepare Solvents degas 2. Degas Solvents reagents->degas setup 3. Assemble Glassware under Inert Gas degas->setup add_solids 4. Add Solid Reagents setup->add_solids add_liquids 5. Add Solvents & Liquid Reagents add_solids->add_liquids add_catalyst 6. Add Catalyst/Pre-catalyst add_liquids->add_catalyst heat 7. Heat & Stir add_catalyst->heat monitor 8. Monitor by TLC/GC-MS heat->monitor workup 9. Aqueous Work-up monitor->workup purify 10. Column Chromatography workup->purify characterize 11. Characterization (NMR, MS) purify->characterize

Caption: Standard experimental workflow for a cross-coupling reaction.

References

Functionalization of the Quinoline Ring in 5-Bromo-8-Methoxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the quinoline ring of 5-bromo-8-methoxyquinoline. This versatile building block is a key intermediate in the synthesis of a variety of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below cover key palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of a diverse range of functional groups at the 5-position of the quinoline core.

Overview of Functionalization Strategies

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of chemical transformations. The electron-rich nature of the quinoline ring, further activated by the methoxy group at C-8, makes this substrate amenable to several palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of derivatives. Key functionalization strategies include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives.

  • Sonogashira Coupling: For the introduction of alkynyl moieties.

  • Heck Reaction: For the vinylation of the quinoline core.

  • Cyanation: For the introduction of a nitrile group, a versatile precursor for further transformations.

These reactions are fundamental in drug discovery and development, as the resulting derivatives of this compound have shown promise as inhibitors of enzymes such as Enhancer of Zeste Homolog 2 (EZH2), which is implicated in various cancers.[1][2][3]

Data Presentation: Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions performed on this compound and analogous bromo-heterocyclic systems. These data provide a comparative overview of expected yields under different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids [4][5]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012~90 (estimated)
2p-Bromoacetophenone4-Methoxyphenylboronic acidPd(II)-complex (4)K₂CO₃H₂O800.595
34-BromoanisolePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O1000.398
42-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄1,4-Dioxane1001692

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines [6][7]

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)Johnphos (L1) (7.5)NaO-t-BuToluene110295
25-Bromo-8-benzyloxyquinolineDiphenylaminePd(OAc)₂ (10)TTBP (L2) (15)NaO-t-BuToluene1502485
34-BromotolueneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaO-t-BuToluene1001898
42-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH1001695

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes [8][9][10]

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693
25-BromopyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1288
3Brominated Peptide4-Ethynyl-anisole[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃H₂O/MeCN65299
41-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695

Table 4: Palladium-Catalyzed Cyanation of Aryl Halides [11][12][13]

EntryAryl HalideCyanating AgentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-ChlorobenzonitrileK₄[Fe(CN)₆]Pd Precatalyst (2)XPhos (4)Dioxane/H₂O100197
24-BromoacetophenoneK₄[Fe(CN)₆]Pd Precatalyst (2)XPhos (4)Dioxane/H₂O100195
3Ethyl 4-chlorobenzoateZn(CN)₂Pd Precatalyst (2)L₁ (4)Dioxane/H₂O401898
44-BromoanisoleEthyl CyanoacetatePd(OAc)₂ (2)DPPE (4)Toluene1102492

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried and degassed prior to use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene/water (4:1) mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[6][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaO-t-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[17][18][19]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tol)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction tube, dissolve this compound and the alkene in anhydrous DMF.

  • Add triethylamine.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and purge with an inert gas.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 5: Palladium-Catalyzed Cyanation

This protocol provides a general procedure for the cyanation of this compound.[11][13]

Materials:

  • This compound (1.0 equiv)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (0.02 equiv)

  • XPhos (0.04 equiv)

  • 1,4-Dioxane/Water (1:1 mixture)

  • Inert gas (Nitrogen)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, potassium ferrocyanide, and this compound.

  • Seal the vessel with a Teflon-lined screw-cap septum, evacuate, and backfill with nitrogen (repeat three times).

  • Add the 1,4-dioxane/water mixture.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

Derivatives of 5-methoxyquinoline have been identified as inhibitors of EZH2, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing.[20][21] Dysregulation of EZH2 activity is implicated in the progression of various cancers.[1] The following diagram illustrates the simplified EZH2 signaling pathway and the point of inhibition by 5-methoxyquinoline derivatives.

EZH2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EED, SUZ12, EZH2) EZH2 EZH2 (Histone Methyltransferase) HistoneH3 Histone H3 EZH2->HistoneH3 catalyzes methylation of H3K27me3 H3K27me3 HistoneH3->H3K27me3 TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor silences Repression Transcriptional Repression TumorSuppressor->Repression CellCycle Cell Cycle Progression, Proliferation, etc. Repression->CellCycle leads to Inhibitor 5-Methoxyquinoline Derivative Inhibitor->EZH2 inhibits

Caption: Simplified EZH2 signaling pathway and inhibition by 5-methoxyquinoline derivatives.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for key functionalization reactions of this compound.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: This compound Arylboronic acid Base (K₂CO₃) Pd(PPh₃)₄ start->reagents atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent (Toluene/H₂O) atmosphere->solvent heat Heat and Stir (100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: This compound Amine Pd(OAc)₂ / Ligand Base (NaO-t-Bu) start->reagents atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent Add Anhydrous Solvent (Toluene) atmosphere->solvent heat Heat and Stir (110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter wash Aqueous Wash (Water, Brine) filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration of Catalyst R_R R-R' (Product) RedElim->R_R RX R-X (this compound) RX->OxAdd R_M R'-M (Organometallic Reagent) R_M->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for N-arylation with 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-arylation of primary and secondary amines using 5-bromo-8-methoxyquinoline. The formation of the C-N bond between an amine and the quinoline scaffold is a critical transformation in the synthesis of compounds with potential applications in medicinal chemistry and materials science. Two primary catalytic systems are presented: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction to N-arylation Reactions

The synthesis of N-arylquinolines is of significant interest due to the prevalence of this structural motif in biologically active molecules. The direct N-arylation of amines with aryl halides like this compound offers a more efficient synthetic route compared to classical methods.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, broad substrate scope, and excellent functional group tolerance under relatively mild conditions.[1][2] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields.[3][4] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3][4]

  • Ullmann Condensation : A classical method for C-N bond formation, the Ullmann reaction traditionally requires harsh conditions. Modern protocols, however, utilize copper catalysts with various ligands, allowing the reaction to proceed under milder temperatures. This method provides a cost-effective alternative to palladium-catalyzed systems.

Experimental Protocols

The following protocols are general starting points. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[3]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from procedures for the successful N-arylation of the closely related 5-bromo-8-benzyloxyquinoline and is expected to be effective for this compound.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-3 mol%)

  • Phosphine Ligand (e.g., JohnPhos, XPhos, BINAP; 4-10 mol%)[1][3]

  • Sodium tert-butoxide (NaOt-Bu; 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition : Under the inert atmosphere, add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at 90-110 °C.

  • Monitoring : Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and add water.

  • Extraction : Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated 8-methoxyquinoline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an alternative, palladium-free method for the N-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.5-2.0 equiv)

  • Copper(I) iodide (CuI; 5-20 mol%)

  • Ligand (e.g., L-proline or a diamine like 1,10-phenanthroline; 10-40 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄; 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube, add the copper(I) iodide, the ligand, and the base (e.g., K₃PO₄).

  • Inert Atmosphere : Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition : Add this compound and the amine.

  • Solvent Addition : Add the anhydrous polar aprotic solvent via syringe.

  • Reaction : Heat the mixture in a preheated oil bath at 110-130 °C.

  • Monitoring : Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Add a solution of aqueous ammonia to complex with the copper catalyst and dilute with ethyl acetate.

  • Extraction : Filter the mixture through a pad of Celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure N-arylated product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig N-arylation of 5-bromo-8-benzyloxyquinoline, a close structural analog of this compound.[3][4] These results provide a strong indication of the expected outcomes for the target molecule.

EntryAmine SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1N-methylanilinePd(OAc)₂ (5)JohnPhos (10)NaOt-Bu (1.25)Toluene1102485
23-MeO-N-methylanilinePd(OAc)₂ (5)DTBNpP (10)NaOt-Bu (1.25)Toluene1500.580
3DiphenylaminePd(OAc)₂ (10)DTBNpP (20)NaOt-Bu (1.25)Toluene1500.582

Data is for 5-bromo-8-benzyloxyquinoline as the starting material.[3][4]

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described N-arylation reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Reagents to Schlenk Tube inert 2. Establish Inert Atmosphere prep->inert add_solv 3. Add Amine & Solvent inert->add_solv heat 4. Heat to Reaction Temp add_solv->heat monitor 5. Monitor by TLC/GC-MS heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for N-arylation reactions.

Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L_n)-NR₂ amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Cycle center Catalytic Cycle cu1 Cu(I)X cu_amide Cu(I)-NR₂ cu1->cu_amide Amine Coordination & Deprotonation (R₂NH, Base) cu3_complex Ar-Cu(III)(X)-NR₂ cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination (Ar-NR₂)

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

References

Application of 5-bromo-8-methoxyquinoline in the Synthesis of Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-bromo-8-methoxyquinoline is a key heterocyclic building block utilized in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its quinoline core provides a robust, electron-deficient scaffold that can be functionalized to create materials with tailored electronic and photophysical properties. The presence of a bromine atom at the 5-position offers a reactive handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the construction of larger conjugated systems. The methoxy group at the 8-position can influence the electronic properties and solubility of the resulting materials. This intermediate is primarily used to synthesize hole transport materials (HTMs), electron transport materials (ETMs), and emissive layer (EML) materials, which are critical components of an OLED device stack.

Key Synthetic Applications

Two principal palladium-catalyzed cross-coupling reactions leveraging this compound for OLED material synthesis are the Buchwald-Hartwig amination for creating hole-transporting triarylamines and Suzuki or Ullmann coupling for forming carbon-carbon bonds to build emissive or electron-transporting molecules.

  • Synthesis of Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination: The bromo-substituent on the quinoline ring is readily coupled with primary or secondary amines, such as diphenylamine or carbazole, to form triarylamine-containing molecules. These materials are designed to have high hole mobility and appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient injection and transport of holes from the anode to the emissive layer.

  • Synthesis of Emissive and Electron Transport Materials via C-C Coupling: The carbon-bromine bond can be used to form new carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling (with boronic acids/esters) or Ullmann coupling (copper-mediated homocoupling). This allows for the synthesis of extended π-conjugated systems. A notable example is the synthesis of 8,8'-dimethoxy-5,5'-bisquinoline , a material that can function as a blue-emitting or electron-transporting layer in OLEDs.

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination
ParameterConditionRole
Aryl Halide This compoundSubstrate
Amine DiphenylamineNucleophile
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium(0) source
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Promotes catalytic cycle
Base Sodium tert-butoxide (NaOtBu)Deprotonates the amine
Solvent Anhydrous Toluene or DioxaneReaction medium
Temperature 90-110 °CProvides activation energy
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation
Table 2: Photophysical and Electroluminescent Properties of a Representative Derivative
PropertyValueUnitSignificance
Photoluminescence (PL) Max ~450nmEmission Color (Blue)
HOMO Energy Level -5.4 to -5.8eVEfficiency of Hole Injection
LUMO Energy Level -2.5 to -2.9eVEfficiency of Electron Injection
Band Gap ~2.9eVDetermines Emission Wavelength
External Quantum Efficiency (EQE) > 5%Device Efficiency
Turn-on Voltage < 4.0VPower Consumption

Experimental Protocols

Protocol 1: Synthesis of 5-(Diphenylamino)-8-methoxyquinoline via Buchwald-Hartwig Amination

This protocol is a representative procedure for synthesizing a hole-transport type material.

Objective: To synthesize 5-(diphenylamino)-8-methoxyquinoline by forming a C-N bond between this compound and diphenylamine.

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • Xantphos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware (Schlenk tube, condenser)

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, diphenylamine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of 8,8'-dimethoxy-5,5'-bisquinoline via Ullmann Homocoupling

This protocol describes a plausible method for synthesizing a known blue-emitting OLED material.

Objective: To synthesize 8,8'-dimethoxy-5,5'-bisquinoline via a copper-catalyzed homocoupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Copper powder (activated) (2.0 eq)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware (reflux setup)

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound and activated copper powder.

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Heat the mixture to reflux (typically >150 °C) and maintain for 12-48 hours under an inert atmosphere.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture to remove copper residues.

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by recrystallization or column chromatography to obtain 8,8'-dimethoxy-5,5'-bisquinoline.

Mandatory Visualization

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination start 1. Combine Reactants (this compound, Diphenylamine, Pd₂(dba)₃, Xantphos, NaOtBu) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar) start->inert solvent 3. Add Anhydrous Toluene inert->solvent react 4. Heat at 100 °C (12-24 hours) solvent->react workup 5. Work-up & Filtration (Cool, Dilute, Filter) react->workup purify 6. Extraction & Purification (Column Chromatography) workup->purify product Product: 5-(Diphenylamino)-8-methoxyquinoline purify->product Catalytic_Cycle cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Ar Ar-Pd(II)L₂(Br) OA->PdII_Ar Coord Amine Coordination PdII_Ar->Coord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)L₂(NR₂) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerated Catalyst Product Product (Ar-NR₂) RE->Product

Application Note: Large-Scale Synthesis of 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-8-methoxyquinoline is a key heterocyclic intermediate widely utilized in pharmaceutical research and drug development. Its unique structure serves as a versatile scaffold for the synthesis of a variety of biologically active compounds, including antimicrobial and anticancer agents.[1] The targeted synthesis of this compound with high purity and yield is therefore of significant interest to the scientific community. This application note provides a detailed, scalable, and reproducible protocol for the large-scale synthesis of this compound via the regioselective bromination of 8-methoxyquinoline. The methodology has been optimized for high yield and straightforward purification.

Materials and Methods

Materials and Equipment

All reagents were of analytical grade and used without further purification.

  • 8-Methoxyquinoline

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Alumina (for column chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Reaction vessel with a stirrer and dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-Layer Chromatography (TLC) plates

Synthesis of this compound

The synthesis involves the direct bromination of 8-methoxyquinoline. The methoxy group at the 8-position directs the electrophilic substitution of bromine to the 5-position of the quinoline ring.[2]

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantity (Lab-Scale)Molar Equivalent
8-Methoxyquinoline382.4 mg1.0 eq
Bromine422.4 mg1.1 eq
Dichloromethane (CH₂Cl₂)15 mL-
Reaction Time 2 days-
Temperature Ambient-
Yield 92%-

Experimental Protocol

Reaction Setup
  • In a well-ventilated fume hood, dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of bromine (422.4 mg, 2.7 mmol) in chloroform.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

Bromination Reaction
  • Add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline over a period of 10 minutes at ambient temperature.

  • Stir the reaction mixture in the dark for 2 days.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

Work-up and Isolation
  • Upon completion of the reaction, transfer the organic layer to a separatory funnel.

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • Purify the crude material by passing it through a short column of alumina.

  • Elute the column with a mixture of ethyl acetate and hexane (1:3).

  • Collect the fractions containing the desired product.

  • Evaporate the solvent from the collected fractions under reduced pressure to yield this compound as a brown solid (535 mg, 92% yield).[2]

Results and Discussion

The described protocol provides a high-yield synthesis of this compound. The regioselectivity of the bromination at the C-5 position is a key advantage of this method.[2] The purity of the final product can be confirmed by standard analytical techniques.

Table 2: Characterization Data for this compound [2]

AnalysisResult
Appearance Brown solid
Melting Point 80-82 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2
IR (ν/cm⁻¹) 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300

Safety Precautions

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane and Chloroform are volatile and harmful. Avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[3][4][5]

  • This compound causes skin and eye irritation and may cause respiratory irritation.[3][6]

Visualizations

Synthesis_Pathway 8-Methoxyquinoline 8-Methoxyquinoline This compound This compound 8-Methoxyquinoline->this compound  Br₂, CH₂Cl₂  Ambient Temp, 2 days

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolution Dissolve 8-Methoxyquinoline in CH₂Cl₂ Addition Add Bromine Solution (dropwise, in dark) Dissolution->Addition Stirring Stir at Ambient Temp (2 days) Addition->Stirring Wash Wash with 5% NaHCO₃ Stirring->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Alumina Column Chromatography (EtOAc/Hexane 1:3) Concentrate->Column Evaporation Evaporate Solvent Column->Evaporation Product This compound (Brown Solid, 92% Yield) Evaporation->Product

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

This application note details a robust and high-yielding protocol for the large-scale synthesis of this compound. The procedure is straightforward, utilizing readily available reagents and standard laboratory equipment. The high regioselectivity and yield make this method particularly suitable for producing this valuable intermediate for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols: Derivatization of 5-Bromo-8-Methoxyquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for 5-bromo-8-methoxyquinoline and the subsequent biological evaluation of the synthesized compounds. The protocols detailed below are based on established methodologies for the synthesis and screening of novel quinoline-based derivatives with potential therapeutic applications, particularly in oncology and microbiology.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The 8-methoxyquinoline scaffold, in particular, has been identified as a privileged structure in drug discovery. Bromination of this scaffold, specifically at the 5-position to yield this compound, provides a versatile handle for further chemical modifications. This allows for the introduction of diverse functional groups, leading to the generation of compound libraries for biological screening. The strategic derivatization of this compound has led to the discovery of potent anticancer and antimicrobial agents.

Synthetic Strategies for Derivatization

The bromine atom at the C-5 position of this compound is amenable to various synthetic transformations, primarily through cross-coupling reactions and nucleophilic substitutions. These reactions enable the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).

A key synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between the quinoline core and various aryl or heteroaryl boronic acids.[1] This method is highly efficient for creating a library of phenyl-substituted quinoline derivatives. Additionally, other derivatization approaches include further bromination, nitration, and substitution with amines or other nucleophiles.

General Synthetic Workflow

The overall process for generating and screening derivatives of this compound typically follows the workflow illustrated below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start This compound reaction Derivatization Reaction (e.g., Suzuki Coupling, Further Halogenation) start->reaction derivatives Library of Derivatives reaction->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification in_vitro In Vitro Assays (Antiproliferative, Antimicrobial) purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., LDH Assay) in_vitro->cytotoxicity mechanism Mechanism of Action Studies (e.g., Topoisomerase Assay, Apoptosis Assay) cytotoxicity->mechanism hit_compounds Hit Compounds mechanism->hit_compounds

Caption: General workflow from derivatization to biological screening.

Experimental Protocols

Protocol 1: Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline

This protocol describes a method for the extensive bromination of a quinoline precursor to generate a polybrominated derivative.[2]

Materials:

  • 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (AcOEt)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 100 mg (0.41 mmol) of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in 15 mL of CHCl₃.

  • In a separate flask, prepare a solution of 347 mg (2.17 mmol) of bromine in 5 mL of CHCl₃.

  • Add the bromine solution to the quinoline solution dropwise over 5 minutes at room temperature, protected from light.

  • Stir the reaction mixture at room temperature for 5 days or until all the bromine has been consumed.

  • Wash the resulting mixture three times with 20 mL of 5% aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product (153 mg) by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and hexane.

  • Recrystallize the purified product from a 1:5 mixture of ethyl acetate and hexane to obtain pure 3,5,6,7-tetrabromo-8-methoxyquinoline.[2]

Protocol 2: Antiproliferative Activity Assessment (BCPE Assay)

This protocol outlines a method to assess the antiproliferative effects of the synthesized derivatives on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., C6, HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives

  • 5-Fluorouracil (5-FU) as a positive control

  • Bovine Collagenase Type IV, Pronase E, and EDTA (BCPE) solution

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture the cancer cell lines in complete medium until they reach 80-90% confluency.

  • Harvest the cells using the BCPE solution and resuspend them in fresh medium.

  • Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare stock solutions of the synthesized compounds and 5-FU in a suitable solvent (e.g., DMSO).

  • Add varying concentrations of the test compounds and the positive control to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, assess cell viability using a suitable method, such as the MTT assay or by direct cell counting.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Topoisomerase I Inhibition Assay

This protocol is used to determine if the synthesized compounds inhibit the activity of human topoisomerase I, a key enzyme in DNA replication.[2][3]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Relaxed DNA (as a control)

  • Camptothecin (as a positive control inhibitor)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Synthesized quinoline derivatives

  • Agarose gel

  • Gel electrophoresis apparatus

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the synthesized compound at the desired concentration.

  • Add human topoisomerase I to the reaction mixture to initiate the relaxation of the supercoiled DNA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a loading dye containing SDS and proteinase K.

  • Load the samples onto an agarose gel. Include controls: relaxed DNA, supercoiled DNA with topoisomerase I (negative control), and supercoiled DNA with topoisomerase I and camptothecin (positive control).

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase I is indicated by the presence of the supercoiled DNA band, as the enzyme is prevented from relaxing it.

Biological Screening Data

The derivatization of the this compound scaffold has yielded compounds with significant biological activity, particularly against cancer cell lines. The following tables summarize the quantitative data from various studies.

Anticancer Activity of Brominated Quinolines
CompoundCancer Cell LineIC₅₀ (µg/mL)[2]IC₅₀ (µM)[2]
3,5,6,7-Tetrabromo-8-methoxyquinoline (7) C6 (Rat Glioblastoma)18.237.4
HeLa (Human Cervical Cancer)22.546.2
HT29 (Human Colon Adenocarcinoma)20.141.3
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (Rat Glioblastoma)5.4515.4
HeLa (Human Cervical Cancer)9.626.4
HT29 (Human Colon Adenocarcinoma)5.315.0
5-Nitro-6,8-dibromoquinoline (17) C6 (Rat Glioblastoma)10.230.6
HeLa (Human Cervical Cancer)11.835.4
HT29 (Human Colon Adenocarcinoma)10.531.5
5-Fluorouracil (5-FU) (Control) C6 (Rat Glioblastoma)31.3240.8
HeLa (Human Cervical Cancer)33.6258.3
HT29 (Human Colon Adenocarcinoma)32.2247.5
CompoundCancer Cell LineIC₅₀ (µg/mL)
5,7-Dibromo-8-hydroxyquinoline C6 (Rat Brain Tumor)6.7
HeLa (Human Cervix Carcinoma)10.2
HT29 (Human Colon Carcinoma)8.5
7-Bromo-8-hydroxyquinoline C6 (Rat Brain Tumor)25.6
HeLa (Human Cervix Carcinoma)>50
HT29 (Human Colon Carcinoma)>50

Signaling Pathways and Mechanisms of Action

Several derivatives of 8-hydroxyquinoline have been shown to induce apoptosis in cancer cells.[2] One of the key mechanisms of action for some of these compounds is the inhibition of human topoisomerase I, an enzyme essential for DNA replication and repair.[2][3] By inhibiting this enzyme, the compounds can lead to DNA damage and ultimately trigger programmed cell death.

G cluster_cell Cancer Cell DNA_replication DNA Replication & Repair Topoisomerase_I Topoisomerase I DNA_replication->Topoisomerase_I requires Topoisomerase_I->DNA_replication DNA_damage DNA Damage Topoisomerase_I->DNA_damage leads to Apoptosis Apoptosis DNA_damage->Apoptosis Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->Topoisomerase_I inhibits

Caption: Inhibition of Topoisomerase I leading to apoptosis.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The data presented herein demonstrates that derivatives of this scaffold exhibit potent anticancer activity, with some compounds showing significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil. Further investigation into the SAR and optimization of the lead compounds are warranted to develop clinically viable drug candidates. The provided protocols offer a foundation for researchers to synthesize and evaluate their own libraries of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-8-methoxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: The most direct and often high-yielding method is the electrophilic bromination of 8-methoxyquinoline using molecular bromine (Br₂). A reported procedure involves the dropwise addition of bromine dissolved in a solvent like chloroform or dichloromethane to a solution of 8-methoxyquinoline, resulting in a yield of up to 92%.[1][2] This method demonstrates high regioselectivity for the C-5 position.[1]

Q2: What are the potential side products in the synthesis of this compound?

A2: The primary side product of concern is 5,7-dibromo-8-methoxyquinoline. This can form, particularly if an excess of the brominating agent is used.[1][2] Depending on the reaction conditions and the purity of the starting materials, other impurities may also arise.

Q3: Can N-Bromosuccinimide (NBS) be used as a brominating agent?

A3: While NBS is a common brominating agent, its use with 8-methoxyquinoline in strong acidic conditions like 93% sulfuric acid has been shown to be complicated. It can lead to a mixture of products, including this compound (10% yield) and 5,7-dibromo-8-methoxyquinoline (30% yield), along with other unwanted brominated products.[1] Therefore, direct use of molecular bromine is often preferred for higher selectivity.

Q4: Is it possible to synthesize this compound from 5-bromo-8-hydroxyquinoline?

A4: Yes, an alternative synthetic route involves the methylation of 5-bromo-8-hydroxyquinoline. This can be achieved by treating 5-bromo-8-hydroxyquinoline with a methylating agent such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield, consider the following troubleshooting steps.

Potential Causes and Solutions

CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (8-methoxyquinoline) is still present, consider extending the reaction time. One reported protocol suggests stirring for up to 2 days at ambient temperature.[1][2]
Suboptimal Reagent Stoichiometry Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess to prevent dibromination.[1][2]
Decomposition of Product The reaction should be carried out in the dark to prevent light-induced side reactions.[1][2] After the reaction is complete, a mild basic wash (e.g., 5% NaHCO₃ solution) is recommended to neutralize any generated HBr, which can form salts with the quinoline product.[1][2]
Losses During Work-up and Purification Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent like chloroform or dichloromethane. For purification, column chromatography on alumina or silica gel is effective. A reported eluent system is ethyl acetate/hexane (1:3).[1][2]
Issue 2: Presence of 5,7-dibromo-8-methoxyquinoline Impurity

The formation of the dibrominated product is a common issue that can be addressed through careful control of the reaction conditions.

Potential Causes and Solutions

CauseRecommended Solution
Excess Bromine The most significant factor leading to dibromination is the use of excess bromine. It has been reported that using two or more equivalents of bromine will lead to the formation of 5,7-dibromo-8-methoxyquinoline.[1][2] Precise measurement and slow, dropwise addition of the bromine solution are crucial.
Reaction Temperature While the reaction is often performed at room temperature, elevated temperatures could potentially favor over-bromination. Maintaining a consistent ambient temperature is advisable.

Experimental Protocols

Protocol 1: Direct Bromination of 8-Methoxyquinoline[1][2]

This protocol is adapted from a reported procedure with a high yield.

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for column chromatography

Procedure:

  • Dissolve 8-methoxyquinoline (1 equivalent) in distilled dichloromethane or chloroform in a round-bottom flask.

  • In a separate container, prepare a solution of bromine (1.1 equivalents) in the same solvent.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Slowly add the bromine solution dropwise to the 8-methoxyquinoline solution at room temperature over a period of 10 minutes with constant stirring.

  • Stir the reaction mixture at ambient temperature for 2 days, monitoring the progress by TLC.

  • Upon completion, wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL) to neutralize any HBr formed.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on a short alumina column, eluting with an ethyl acetate/hexane mixture (e.g., 1:3).

  • Evaporation of the solvent should yield this compound as a brown solid.

Quantitative Data from Literature

Starting MaterialBrominating Agent (Equivalents)SolventReaction TimeYieldReference
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂2 days92%[1][2]
8-MethoxyquinolineBr₂ (1.5)CH₂Cl₂17 hours92% (as sole product)[1]
8-MethoxyquinolineNBS (2)93% H₂SO₄-10% (5-bromo), 30% (5,7-dibromo)[1]

Visualizations

Below are diagrams illustrating the synthesis workflow and troubleshooting logic.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 8-Methoxyquinoline 8-Methoxyquinoline Bromination Bromination 8-Methoxyquinoline->Bromination Bromine Bromine Bromine->Bromination Neutralization Neutralization Bromination->Neutralization Quench Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography This compound This compound Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield? Check_TLC Check TLC for Starting Material Low_Yield->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction SM Present Check_Stoichiometry Check Reagent Stoichiometry Check_TLC->Check_Stoichiometry No SM Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Improper_Stoichiometry Improper Stoichiometry Check_Stoichiometry->Improper_Stoichiometry Check_Workup Review Work-up & Purification Check_Stoichiometry->Check_Workup Stoichiometry OK Adjust_Equivalents Adjust Bromine Equivalents (1.1 eq) Improper_Stoichiometry->Adjust_Equivalents Losses_During_Workup Losses During Work-up Check_Workup->Losses_During_Workup Optimize_Extraction Optimize Extraction & Chromatography Losses_During_Workup->Optimize_Extraction

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Suzuki Coupling with 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-bromo-8-methoxyquinoline in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

Question: I am getting very low or no yield of my desired coupled product. What are the potential causes and how can I fix this?

Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors. A systematic approach to troubleshooting is essential.[1]

Possible Causes and Solutions:

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for a successful reaction. The electronic and steric properties of the quinoline substrate can necessitate a specific catalyst system.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. For challenging substrates like some heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.[1] Pd(dppf)Cl₂ is another catalyst that has proven effective in couplings with haloquinolines.[1][2]

  • Base Selection: The base is crucial for the activation of the boronic acid to form the boronate species, which is necessary for the transmetalation step in the catalytic cycle.[1][3] An inappropriate base can stall the reaction.

    • Recommendation: The strength and type of base can significantly impact the reaction outcome. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][4] For substrates that may be sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[1][4] Optimization of the base for your specific boronic acid partner is often necessary.[1]

  • Solvent Effects and Degassing: The solvent influences catalyst activity, substrate solubility, and reaction selectivity.[1] Crucially, the presence of oxygen can deactivate the Pd(0) catalyst.[3][5]

    • Recommendation: Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, THF/water, or toluene/water.[1][4] It is imperative to thoroughly degas all solvents before use to prevent catalyst oxidation.[1][5] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[4]

  • Reaction Temperature: An inadequate reaction temperature can lead to a sluggish or incomplete reaction.

    • Recommendation: While some Suzuki couplings can proceed at room temperature with highly active catalysts, heating is often required, typically in the range of 80-120 °C.[1] However, excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[3] If you suspect catalyst decomposition, consider running the reaction at a lower temperature for a longer duration.[4] Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially improve yields.[1]

  • Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation pathways like protodeboronation.[1][4][6]

    • Recommendation: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][4][7] These reagents can exhibit slower release of the boronic acid, minimizing side reactions.[7]

Troubleshooting Workflow for Low Yield

Start Low or No Yield Catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂, Buchwald ligands) Start->Catalyst Is the catalyst system optimal? Base Optimize Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Catalyst->Base Still low yield Success Improved Yield Catalyst->Success Solvent Change Solvent & Ensure Degassing (e.g., Dioxane/H₂O, Toluene/H₂O) Base->Solvent Still low yield Base->Success Temp Adjust Temperature (e.g., 80-110 °C or microwave) Solvent->Temp Still low yield Solvent->Success Boronic Check Boronic Acid Quality (Use fresh, consider esters/trifluoroborates) Temp->Boronic Still low yield Temp->Success Boronic->Success

A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Presence of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as the homocoupled boronic acid product or dehalogenated this compound. How can I minimize these?

Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[5]

    • Cause: This is often promoted by the presence of oxygen or if a Pd(II) species is used as the catalyst precursor.[5][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in homocoupling.[5]

    • Solution: Rigorous degassing of the reaction mixture and solvents with an inert gas is crucial.[1][5][9] Using a pre-catalyst that readily forms the active Pd(0) species can also help minimize this side reaction.[1]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, consuming the boronic acid.[6]

    • Cause: This is a common decomposition pathway for boronic acids, especially under the reaction conditions.[6] The propensity for protodeboronation is dependent on the specific boronic acid and the reaction conditions.[6]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][7] Minimizing reaction time and ensuring efficient catalytic turnover can also reduce the extent of this side reaction.[6]

  • Dehalogenation of this compound: The bromine atom on the quinoline is replaced by a hydrogen atom.

    • Cause: This can be influenced by the choice of base and solvent.

    • Solution: Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to suppress this side reaction.[1]

Troubleshooting Workflow for Side Products

Start Significant Side Products Homocoupling Homocoupling of Boronic Acid Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation Dehalogenation Dehalogenation of Quinoline Start->Dehalogenation Sol_Homo Thoroughly Degas Solvents Use Pd(0) source or efficient precatalyst Homocoupling->Sol_Homo Sol_Proto Use Boronic Ester or Trifluoroborate Salt Minimize reaction time Protodeboronation->Sol_Proto Sol_Dehalo Screen Different Bases Consider anhydrous conditions Dehalogenation->Sol_Dehalo Success Reduced Side Products Sol_Homo->Success Sol_Proto->Success Sol_Dehalo->Success

A logical workflow for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for haloquinolines in Suzuki coupling?

A1: The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1] Iodoquinolines are the most reactive, followed by bromoquinolines like this compound. Chloroquinolines are the least reactive and often require more specialized and active catalyst systems.[1]

Q2: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I investigate?

A2: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.[3] The active Pd(0) species may be precipitating as palladium black, which can be caused by high temperatures or the presence of oxygen.[3] Consider using a more robust catalyst system or slightly lower reaction temperatures.[3] Additionally, ensure that all your starting materials and reagents are fully soluble in the chosen solvent system at the reaction temperature.[1][3]

Q3: How important is the quality of the boronic acid?

A3: The quality of the boronic acid is very important. Boronic acids can degrade over time, especially if not stored properly.[3] Impurities in the boronic acid can interfere with the catalyst. It is recommended to use fresh, high-purity boronic acid for best results.[4]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation can be a very effective tool for Suzuki coupling reactions. It can often reduce reaction times significantly and in some cases, improve yields.[1]

Q5: What is the role of water in the solvent mixture?

A5: In many Suzuki coupling reactions that use a biphasic solvent system (e.g., dioxane/water), water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the transmetalation step.

Data Presentation: Illustrative Reaction Conditions

The following table summarizes representative Suzuki coupling reaction conditions that can be adapted for this compound based on protocols for similar haloquinoline substrates.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ with SPhosPd(PPh₃)₄
Catalyst Loading 1-5 mol%1-3 mol%5-10 mol%
Base K₃PO₄K₂CO₃Cs₂CO₃
Base Equivalents 2-3 eq.2-3 eq.2 eq.
Solvent System Dioxane / H₂O (4:1)Toluene / H₂O (2:1)THF / H₂O (4:1)
Temperature 80-100 °C90-110 °C70-80 °C
Reaction Time 12-24 h8-16 h18-24 h

Note: These are starting points and may require optimization for your specific boronic acid partner.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed solvent (e.g., Dioxane and deionized water in a 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Experimental Workflow Diagram

A Combine Solids: This compound, boronic acid, catalyst, base in flask B Evacuate and backfill flask with inert gas (3x) A->B C Add degassed solvent via syringe B->C D Heat reaction mixture with stirring (e.g., 80-100 °C) C->D E Monitor reaction by TLC or LC-MS D->E F Work-up: Cool, dilute with organic solvent, wash with water and brine E->F G Dry organic layer, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize final product H->I

Experimental workflow for Suzuki coupling.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent mixture via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

References

Technical Support Center: Purification of 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-bromo-8-methoxyquinoline by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: The most commonly used stationary phase is silica gel.[1][2][3] However, due to the basic nature of the quinoline nitrogen, the acidic silanol groups on standard silica gel can cause issues like peak tailing or even decomposition of the compound.[4] To mitigate this, it is often recommended to use deactivated silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount (e.g., 0.5-2%) of a base like triethylamine.[4] Alternatively, neutral or basic alumina can be a good alternative stationary phase.[1][4]

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The ideal eluent system should provide a good separation between this compound and any impurities. This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A solvent system that gives the target compound an Rf value of approximately 0.2-0.3 is often optimal for column chromatography.[5][6][7] Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][2]

Q3: What are the potential impurities I might encounter during purification?

A3: Potential impurities largely depend on the synthetic route. Common impurities can include unreacted starting material (8-methoxyquinoline) and potential byproducts from the bromination reaction, such as the di-brominated species (e.g., 5,7-dibromo-8-methoxyquinoline).[1] In some cases, the crude product may appear as a brown solid, which can be purified to the final compound.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: My compound is streaking or showing significant tailing on the TLC plate and column.

  • Cause: This is a classic sign of interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[4]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your eluent system.[4] This will neutralize the acidic sites on the silica, leading to improved peak shape and better separation.

Issue 2: I am observing poor separation between my product and an impurity.

  • Cause: The polarity of the chosen eluent system may not be optimal for resolving compounds with very similar Rf values.[1]

  • Solution:

    • Optimize the Solvent System: Experiment with different ratios of your polar and non-polar solvents. A shallower solvent gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.[2]

    • Try a Different Solvent System: If adjusting ratios doesn't work, try a different combination of solvents (e.g., dichloromethane/diethyl ether instead of ethyl acetate/hexane).[3]

    • Consider a Different Stationary Phase: If separation on silica is intractable, switching to alumina may provide a different selectivity and resolve the co-eluting compounds.[4]

Issue 3: My compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound through the stationary phase.[2][8]

  • Solution: Gradually and systematically increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2, then 7:3, and so on, while carefully monitoring the fractions by TLC.[2]

Issue 4: My compound is eluting immediately with the solvent front.

  • Cause: The eluent is too polar, causing the compound to have a very high affinity for the mobile phase and little to no retention on the stationary phase.[5][8]

  • Solution: Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., hexanes) in your mixture. Always confirm with TLC first to ensure you are targeting an appropriate Rf value (ideally 0.2-0.3).[6][7]

Issue 5: I suspect my product is decomposing on the column.

  • Cause: The acidic nature of silica gel can degrade sensitive compounds.[4][8]

  • Solution:

    • Deactivate the Silica: Use an eluent containing triethylamine as described in Issue 1.[4]

    • Switch to Alumina: Use neutral or basic alumina as the stationary phase.[4]

    • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible (flash chromatography is preferred over gravity chromatography).[4][9] Running the column in a cold room may also help reduce the rate of decomposition.[4]

Data Presentation

Table 1: Mobile Phase Selection Guide for Quinoline Derivatives
Solvent SystemRatio (Non-polar:Polar)Typical Rf RangeNotes
Ethyl Acetate / Hexane1:3~0.3-0.5A common starting point for many quinoline derivatives.[1]
Ethyl Acetate / Hexane7:3~0.6This system is more polar and may be suitable for more functionalized quinolines.[1]
Dichloromethane / Diethyl Ether9:1 to 6:1~0.3-0.6An alternative system that can offer different selectivity.[3]
Petroleum Ether / Ethyl Acetate4:1~0.2-0.4Good for separating closely related impurities in bromoquinolines.[2]

Note: Optimal ratios and Rf values should always be determined empirically using TLC for the specific crude material being purified.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound.

1. Materials and Preparation:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • TLC plates, collection tubes, column, air/nitrogen source

2. Eluent Selection:

  • Dissolve a small amount of the crude material and spot it on a TLC plate.

  • Develop several plates using different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system where the desired product has an Rf of 0.2-0.3.[5]

  • If tailing is observed, add 0.5-1% triethylamine to the chosen eluent mixture.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing without air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

  • Wash the column with 2-3 column volumes of the eluent.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).[10] Carefully pipette the solution onto the top of the silica bed.[10]

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[2]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle air or nitrogen pressure to the top of the column to begin elution at a steady drip rate.

  • Collect fractions of equal volume in test tubes.

  • If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the polarity.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[9]

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation crude Crude Product tlc_analysis TLC Analysis for Eluent crude->tlc_analysis decision Rf Ideal (0.2-0.3)? tlc_analysis->decision prep_column Prepare Silica Column load_sample Load Sample prep_column->load_sample elute Elute & Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product decision->tlc_analysis No, Adjust Eluent decision->prep_column Yes

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Bromination of 8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 8-methoxyquinoline. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 8-methoxyquinoline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-bromo-8-methoxyquinoline - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Loss of product during work-up and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Ensure the reaction is stirred for a sufficient duration (e.g., 2 days at ambient temperature).[1] - Maintain the recommended reaction temperature. For some protocols, this is ambient temperature.[1] - Use a reliable brominating agent such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). - Optimize the purification step, for example, by using a short alumina column.[1]
Formation of a significant amount of 5,7-dibromo-8-methoxyquinoline - Excess of the brominating agent. - Reaction temperature is too high, promoting further bromination.- Carefully control the stoichiometry of the brominating agent. Use of ~1.1 equivalents of bromine has been shown to favor the mono-bromo product.[1] - Avoid using a large excess of the brominating agent. One study reported that an excess of molecular bromine led to a 50:50 mixture of mono- and di-bromo products. - Perform the reaction at ambient or lower temperatures to improve selectivity.
Presence of other unidentified side products - Use of harsh reaction conditions (e.g., strong acids). - Potential for demethylation of the methoxy group.- Employ milder reaction conditions. For instance, bromination with molecular bromine in dichloromethane at ambient temperature has been shown to be highly selective for the 5-bromo product.[1] - If using NBS in sulfuric acid, be aware that this can lead to a mixture of products. Consider alternative, less harsh methods. - While less common for this specific substrate, be aware of potential demethylation to form 8-hydroxyquinoline derivatives, especially under harsh acidic or high-temperature conditions.
Difficulty in separating the desired product from side products - Similar polarities of the mono- and di-brominated products.- Utilize efficient chromatographic techniques. A short alumina column has been reported to be effective for purification.[1] - Monitor the separation closely by TLC to ensure clean fractions are collected.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the monobromination of 8-methoxyquinoline?

The primary product of the monobromination of 8-methoxyquinoline is this compound.[1] The methoxy group at the 8-position directs the electrophilic substitution to the 5-position of the quinoline ring.

Q2: What is the most common side product in this reaction?

The most common side product is 5,7-dibromo-8-methoxyquinoline, which results from the over-bromination of the starting material. This is more likely to occur when an excess of the brominating agent is used.

Q3: How can I minimize the formation of the dibromo side product?

To minimize the formation of 5,7-dibromo-8-methoxyquinoline, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (around 1.1 equivalents) of molecular bromine has been shown to provide a high yield of the desired 5-bromo product while minimizing the formation of the dibromo derivative.[1]

Q4: Can other isomers, such as 7-bromo-8-methoxyquinoline, be formed?

While the 5-bromo isomer is the major product due to the directing effect of the 8-methoxy group, the formation of other isomers is possible, though typically in much smaller amounts under optimized conditions. The reaction conditions, particularly the choice of solvent and brominating agent, can influence the regioselectivity.

Q5: Is it possible for the methoxy group to be cleaved during bromination?

While not a commonly reported side reaction for 8-methoxyquinoline itself under standard bromination conditions, demethylation to form the corresponding 8-hydroxyquinoline derivative is a potential side reaction, especially under harsh acidic conditions or at elevated temperatures. An unexpected conversion of a methoxy group to a hydroxyl group has been observed during the bromination of a related trimethoxyquinoline derivative.

Quantitative Data Summary

The following table summarizes the yields of products obtained under different experimental conditions for the bromination of 8-methoxyquinoline and related compounds.

Starting MaterialBrominating Agent (Equivalents)SolventTemperatureProduct(s)Yield (%)
8-MethoxyquinolineBr₂ (1.1)DichloromethaneAmbientThis compound92
8-MethoxyquinolineBr₂ (excess)Not specifiedNot specifiedThis compound & 5,7-Dibromo-8-methoxyquinoline50:50 ratio
8-MethoxyquinolineNBS (2)93% Sulfuric AcidNot specifiedThis compound, 5,7-Dibromo-8-methoxyquinoline, and other unwanted brominated products10% (5-bromo), 30% (5,7-dibromo)
8-MethoxyquinolineNBS (3)93% Sulfuric AcidNot specified5,7-Dibromo-8-methoxyquinoline (major product)57

Experimental Protocols

Protocol for the Selective Synthesis of this compound

This protocol is adapted from a study that reported a high yield of the desired mono-brominated product.[1]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Alumina for column chromatography

  • Ethyl Acetate (AcOEt)

  • Hexane

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane in a round-bottom flask.

  • Prepare a solution of molecular bromine (1.1 equivalents) in dichloromethane.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 2 days. Monitor the reaction progress by TLC.

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).

  • Evaporate the solvent from the collected fractions to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

The following diagram illustrates a logical workflow for troubleshooting unexpected side products in the bromination of 8-methoxyquinoline.

G Troubleshooting Workflow for 8-Methoxyquinoline Bromination start Start: Bromination of 8-Methoxyquinoline check_product Analyze crude product (TLC, NMR, MS) start->check_product desired_product Desired Product: this compound check_product->desired_product Clean Reaction side_product Side Product(s) Observed check_product->side_product Impure optimize_purification Optimize Purification: - Column chromatography (Alumina) - Recrystallization desired_product->optimize_purification identify_side_product Identify Side Product(s) side_product->identify_side_product dibromo 5,7-Dibromo-8-methoxyquinoline identify_side_product->dibromo Over-bromination other_impurities Other Impurities identify_side_product->other_impurities Other adjust_stoichiometry Adjust Stoichiometry: Reduce equivalents of brominating agent to ~1.1 dibromo->adjust_stoichiometry adjust_conditions Adjust Reaction Conditions: - Lower temperature - Use milder solvent/reagent other_impurities->adjust_conditions adjust_stoichiometry->start Re-run Reaction adjust_conditions->start Re-run Reaction end End: Pure this compound optimize_purification->end

Caption: Troubleshooting workflow for side reactions.

Signaling Pathway of Electrophilic Bromination

This diagram illustrates the general mechanism of electrophilic aromatic substitution for the bromination of 8-methoxyquinoline.

G Electrophilic Bromination of 8-Methoxyquinoline cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 8-Methoxyquinoline 8-Methoxyquinoline sigma_complex Sigma Complex (Arenium Ion) 8-Methoxyquinoline->sigma_complex + Br2 Br2 Br-Br This compound This compound sigma_complex->this compound - H+ HBr HBr

Caption: Mechanism of electrophilic bromination.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize C-N cross-coupling experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is resulting in a low or no yield. What are the most common causes?

A1: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors.[1] The primary culprits often include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precursor, or it may have decomposed due to exposure to air. Using a pre-catalyst can often provide more reliable results.[2]

  • Inappropriate Ligand: The chosen phosphine ligand may not be optimal for the specific aryl halide and amine coupling partners. Bulky, electron-rich ligands are generally preferred.[1]

  • Suboptimal Base: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases may be necessary for sensitive substrates.[1][2]

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are commonly used, but screening may be necessary.[2][3]

  • Insufficient Temperature: Many Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to proceed at an efficient rate.[1][4]

  • Presence of Water or Oxygen: The catalytic cycle is sensitive to both water and oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2][5]

Q2: I am observing a significant amount of hydrodehalogenation (reduction of the C-X bond). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can sometimes reduce this side reaction.[2]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions; therefore, running the reaction at the lowest effective temperature is advisable.[2]

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different phosphine ligands can identify one that favors the desired amination pathway.[2]

Q3: How do I select the appropriate ligand for my specific substrates?

A3: Ligand selection is critical for a successful reaction. The optimal ligand is highly dependent on the amine and aryl halide.[6][7]

  • For primary aliphatic and cyclic amines: Bulky biarylphosphine ligands like XPhos and RuPhos are often effective.[8]

  • For sterically hindered amines: More specialized ligands may be required.[6]

  • For heteroaryl amines: These can be challenging substrates, and ligand screening is often necessary to achieve good yields.[6]

  • For aryl chlorides: Due to the stronger C-Cl bond, more electron-rich and bulky ligands are typically required to facilitate oxidative addition.[9]

A good starting point is to consult the literature for similar substrate pairings. However, empirical screening of a small panel of ligands is often the most effective approach to identify the optimal choice for a novel transformation.[10][11]

Q4: What is the recommended palladium source, and should I use a pre-catalyst?

A4: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[6] However, these require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6] Pre-catalysts, such as G3 or G4 palladacycles, are often preferred because they readily form the active LPd(0) catalyst upon exposure to a base, leading to more reproducible results and often requiring lower catalyst loadings.[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during Buchwald-Hartwig amination reactions.

Issue Potential Cause Troubleshooting Step
Low or No Conversion 1. Inactive Catalyst: Catalyst degradation due to air/moisture exposure.- Ensure all reagents and solvents are anhydrous and degassed.[5]- Use a glovebox or Schlenk line for reaction setup.[12]- Consider using a more stable pre-catalyst.[2]
2. Inappropriate Ligand: The ligand is not suitable for the specific substrate combination.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[1][8]
3. Incorrect Base: The base may be too weak or insoluble.- For aryl chlorides or less reactive bromides, switch to a stronger base like NaOtBu or LHMDS.[1]- Ensure the base is anhydrous and of high purity.
4. Low Reaction Temperature: The reaction is too slow at the current temperature.- Cautiously increase the reaction temperature in 10-20 °C increments.[2]
5. Poor Solubility: Reagents are not sufficiently dissolved in the chosen solvent.- Screen alternative solvents like dioxane, THF, or t-BuOH to improve solubility.[2][6]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Base is too strong or sterically hindered. - Switch to a weaker or less hindered base (e.g., Cs₂CO₃, K₃PO₄).[2]
2. Reaction temperature is too high. - Attempt the reaction at a lower temperature.[2]
3. Ligand promotes the side reaction. - Screen a different class of phosphine ligands.[2]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for extended periods.- Try a different, more robust ligand or pre-catalyst.- A lower reaction temperature may improve catalyst longevity.
2. Inhibitory Species: A product or byproduct is inhibiting the catalyst.- Aryl iodides can generate iodide ions that may inhibit the catalyst.[6][13]- Consider using a different aryl halide if possible.

Quantitative Data Summary

The following tables provide typical starting points for reaction optimization.

Table 1: Common Bases for Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon SubstratesNotes
NaOtBu ~19Aryl chlorides, bromides, and triflatesStrong, commonly used base. Can be incompatible with base-sensitive functional groups.[2][6]
LHMDS ~26Aryl halides with base-sensitive groupsVery strong, non-nucleophilic base.[13]
K₃PO₄ ~12.3Substrates with base-sensitive functional groupsWeaker inorganic base, may require higher temperatures.[2][13]
Cs₂CO₃ ~10.2Substrates with highly base-sensitive groupsWeaker inorganic base, often requires higher temperatures or more active catalysts.[2][13]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventBoiling Point (°C)PropertiesNotes
Toluene 111Nonpolar, aproticA very common and effective solvent.[2][14]
1,4-Dioxane 101Polar, aprotic, coordinatingAlso widely used, but should be used with caution due to peroxide formation.[2][14]
THF 66Polar, aprotic, coordinatingCan be used, but may sometimes result in lower yields compared to toluene or dioxane.[2]
t-BuOH 82Polar, proticSometimes used, particularly with alkoxide bases.

Table 3: Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol %Higher loadings may be needed for challenging substrates.[6]
Ligand:Palladium Ratio 1:1 to 2:1For monodentate ligands, a 2:1 ratio is common. For pre-catalysts, a 1:1 ratio is often sufficient.
Base Equivalents 1.2 - 2.0 eq.An excess of base is generally required.
Temperature 80 - 120 °CSubstrate dependent; lower temperatures are preferred to minimize side reactions.[4]
Concentration 0.1 - 1.0 M

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure and should be optimized for specific substrates.[12]

Materials:

  • Aryl halide (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.5 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or oven-dried vial with a stir bar

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium pre-catalyst, base, aryl halide, and a stir bar to a dry Schlenk flask or vial. If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.

  • Addition of Reagents: Add the amine to the flask. If the amine is a solid, it can be added with the other solids. If it is a liquid, add it via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction Conditions: Seal the flask or vial and remove it from the glovebox. Place the reaction in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex + R2NH AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination + Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd Source, Ligand, Base, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heat Heat to Reaction Temp. Solvent->Heat Monitor Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Workup Work-up (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or No Reaction CheckInert Inert Atmosphere & Anhydrous Conditions? Start->CheckInert FixInert Improve Technique (Glovebox/Schlenk) CheckInert->FixInert No CheckTemp Temperature Optimal? CheckInert->CheckTemp Yes FixInert->Start Re-run ScreenLigand Screen Ligands Success Reaction Optimized ScreenLigand->Success IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckBase Base Appropriate? CheckTemp->CheckBase Yes IncreaseTemp->Start Re-run ScreenBase Screen Bases (Stronger/Weaker) CheckBase->ScreenBase No CheckSolvent Solubility Issues? CheckBase->CheckSolvent Yes ScreenBase->Start Re-run CheckSolvent->ScreenLigand No ScreenSolvent Screen Solvents CheckSolvent->ScreenSolvent Yes ScreenSolvent->Start Re-run

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 5-bromo-8-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include unreacted 8-methoxyquinoline, and over-brominated products such as 5,7-dibromo-8-methoxyquinoline.[1][2] The formation of di-brominated impurities is more likely when an excess of the brominating agent is used.[2]

Q2: Which purification techniques are most effective for isolating this compound?

A2: Column chromatography is a highly effective method for separating this compound from common impurities.[1][3] Recrystallization can also be employed, particularly if the crude product is relatively pure and a suitable solvent system is identified.[1][4]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process.[1][5] By spotting the crude mixture, collected fractions, and a pure standard (if available) on a TLC plate, you can effectively track the separation of the desired product from impurities.

Q4: What are some recommended solvent systems for column chromatography of this compound?

A4: Based on literature for this compound and similar compounds, effective solvent systems for column chromatography (typically with a silica gel or alumina stationary phase) include mixtures of ethyl acetate and hexane, or dichloromethane and ethyl acetate.[1][3][6][7] A common starting point is a 1:3 mixture of ethyl acetate and hexane.[1][3]

Q5: The crude product is a brown solid. Is this normal, and will purification remove the color?

A5: It is common for the crude product of the bromination of 8-methoxyquinoline to be a brown solid.[1] Purification by column chromatography or recrystallization should yield a light-yellow or white solid.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Poor separation during column chromatography - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly.- Sample was overloaded on the column.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate amount of crude material for the column size. As a general rule, use a 30:1 to 100:1 ratio of stationary phase to crude product by weight.
Presence of di-brominated impurity (5,7-dibromo-8-methoxyquinoline) in the final product - Excess brominating agent was used during the synthesis.- Incomplete separation from the desired product.- Carefully control the stoichiometry of the brominating agent (e.g., bromine or NBS) during the synthesis. Do not use a large excess.[2]- Employ a less polar eluent system during column chromatography to improve separation, as the di-brominated product is typically less polar than the mono-brominated product.- Consider recrystallization if there is a suitable solvent that selectively crystallizes the desired product.
Low yield after purification - Loss of product during multiple purification steps.- The desired product is co-eluting with an impurity.- Decomposition of the product on the stationary phase.- Minimize the number of transfer steps.- Optimize the chromatography conditions to achieve baseline separation.- For sensitive compounds, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or working at lower temperatures.[8]
Unreacted starting material (8-methoxyquinoline) present in the final product - The bromination reaction did not go to completion.- Inefficient separation during purification.- Ensure the reaction is complete by monitoring with TLC before workup.- Use a suitable gradient elution during column chromatography, starting with a non-polar solvent to elute the less polar impurities first.

Quantitative Data Summary

Purification Method Stationary Phase Eluent System Reported Yield Reference
Column ChromatographyAluminaEthyl Acetate/Hexane (1:3)92%[1][3]
RecrystallizationEthanol-94% (for a related compound)[1]
Column ChromatographySilica GelEthyl Acetate/Hexane (7:3)64% (for a related derivative)[1]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general method for purifying crude this compound using column chromatography over alumina.[1][3]

Materials:

  • Crude this compound

  • Alumina (activated, neutral)

  • Ethyl Acetate (AcOEt)

  • Hexane

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare a 1:3 mixture of ethyl acetate and hexane.

  • Column Packing:

    • Prepare a slurry of alumina in hexane.

    • Carefully pour the slurry into a vertical glass column with the stopcock closed.

    • Allow the alumina to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the top of the alumina.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of alumina to the dissolved crude product.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the alumina.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the 1:3 ethyl acetate/hexane eluent to the top of the column.

    • Apply gentle pressure to the top of the column (if necessary) to begin elution.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound (with impurities) col_chrom Column Chromatography (Alumina or Silica Gel) start->col_chrom recrys Recrystallization start->recrys tlc TLC Analysis of Fractions col_chrom->tlc evap Solvent Evaporation recrys->evap combine Combine Pure Fractions tlc->combine combine->evap end Pure this compound evap->end

References

Technical Support Center: Preventing Dehalogenation of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 5-bromo-8-methoxyquinoline during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of this compound is replaced by a hydrogen atom, leading to the formation of 8-methoxyquinoline. This byproduct reduces the yield of the desired coupled product and complicates the purification process. N-heterocyclic halides, like quinolines, can be particularly susceptible to this side reaction.[1]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed reactions involving this compound?

A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] Several factors can contribute to the formation of these species and promote dehalogenation:

  • High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, especially alkoxides, can act as hydride sources or promote pathways that lead to Pd-H formation.[1]

  • Solvent Selection: Protic solvents, such as alcohols, can serve as a source of hydrides.[1][2]

  • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[3]

  • Presence of Water: While often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation.[1]

Q3: Are certain types of cross-coupling reactions more prone to dehalogenation with this compound?

A3: While dehalogenation can occur in various palladium-catalyzed reactions, its likelihood can be influenced by the specific reaction conditions required for each coupling type. For instance, reactions that necessitate higher temperatures or stronger bases may exhibit a greater propensity for this side reaction. The key is to carefully optimize the conditions for each specific transformation (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, etc.) to favor the desired coupling over dehalogenation.

Troubleshooting Guides

This section provides a structured approach to troubleshoot and minimize dehalogenation when working with this compound in common palladium-catalyzed cross-coupling reactions.

Issue: Significant formation of 8-methoxyquinoline byproduct detected.

The presence of the dehalogenated product, 8-methoxyquinoline, can be confirmed by analytical techniques such as TLC (as a new, less polar spot), GC-MS (peak corresponding to the molecular weight of 8-methoxyquinoline), and 1H NMR (appearance of a proton signal at the 5-position of the quinoline ring).[3]

CompetingPathways pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X(L_n) (Ar = 5-substituted-8-methoxyquinolyl) pd0->ar_pd_x Oxidative Addition of Ar-Br desired_product Desired Product (Ar-R) ar_pd_x->desired_product Transmetalation & Reductive Elimination pd_h Ar-Pd(II)-H(L_n) ar_pd_x->pd_h Formation of Palladium Hydride coupling_partner Coupling Partner (e.g., R-B(OH)2) coupling_partner->ar_pd_x desired_product->pd0 Catalyst Regeneration hydride_source Hydride Source (Base, Solvent, Water) hydride_source->ar_pd_x dehalogenated_product Dehalogenated Product (Ar-H) pd_h->dehalogenated_product Reductive Elimination dehalogenated_product->pd0 Catalyst Regeneration

References

Technical Support Center: Regioselective Synthesis of Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the regioselective synthesis of bromoquinolines?

A1: Researchers frequently encounter several key challenges:

  • Poor Regioselectivity: Direct bromination of the quinoline ring often leads to a mixture of isomers, particularly the 5- and 8-bromoquinolines, due to the directing effects of the nitrogen atom.[1] Achieving substitution at other positions, such as C3, can be difficult.[2][3]

  • Over-bromination: The reaction can be aggressive, leading to the formation of di- or even poly-brominated products, which complicates purification.[2][4]

  • Side Reactions and Byproduct Formation: Harsh reaction conditions can lead to the formation of tar-like polymeric materials and other unwanted byproducts.[2]

  • Purification Difficulties: Separating the desired bromoquinoline isomer from starting materials, other isomers, and byproducts can be challenging due to similar polarities and potential compound instability on standard silica gel.[2][5]

Q2: How can I improve the regioselectivity of direct quinoline bromination?

A2: Achieving high regioselectivity in direct bromination requires careful control of reaction conditions. Here are several strategies:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, it can be aggressive.[2] Milder reagents like N-Bromosuccinimide (NBS) can offer better control and selectivity.[2][6]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and favor the formation of a specific isomer.[2] Conversely, high-temperature gas-phase bromination (at 300°C) has been reported to favor the formation of 3-bromoquinoline.[1][7]

  • Solvent and Acid Conditions: The choice of solvent and the use of strong acids can significantly influence the position of bromination. For instance, bromination in concentrated sulfuric acid can direct the substitution to the 5- and 8-positions.[8]

  • Substituent Effects: The presence of activating or deactivating groups on the quinoline ring will strongly influence the position of bromination.[9][10]

Q3: My desired bromoquinoline derivative is decomposing on the silica gel column during purification. What can I do?

A3: Decomposition on silica gel is a common issue, often due to the acidic nature of the stationary phase.[2] Consider the following solutions:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing a small amount of triethylamine (~0.1-1%), to neutralize its acidity.[2]

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina.[2][5]

  • Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography (C18) can be a suitable alternative.[2]

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a faster flow rate to reduce the time your compound spends on the column.[2]

Q4: I am struggling to separate my desired bromoquinoline from other isomers. How can I improve the separation?

A4: Isomeric separation is often challenging due to similar physical properties.[5] To improve resolution:

  • Optimize Chromatographic Conditions: Use a long chromatography column and a shallow solvent gradient to enhance separation.[5] Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent with the best selectivity.[2]

  • Alternative Purification Techniques: Consider recrystallization, as subtle differences in solubility between isomers can sometimes be exploited for effective purification.[5]

Troubleshooting Guides

Issue 1: Low Yield in Direct C-H Bromination

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature or reaction time if starting material persists.
Product Degradation Harsh reaction conditions (e.g., high temperature, strong acid) can degrade the product.[2] Attempt the reaction under milder conditions, such as using a less reactive brominating agent or a lower temperature.
Sub-optimal Reagent Stoichiometry Carefully control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents can help prevent over-bromination and the formation of unwanted byproducts.[2]
Poor Regioselectivity The desired isomer may be forming in low amounts along with other isomers. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[11]

Issue 2: Formation of Multiple Products (Isomers and/or Poly-brominated Species)

Possible Cause Troubleshooting Steps
Aggressive Brominating Agent Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS) to gain better control over the reaction.[2]
High Reaction Temperature Lower the reaction temperature to reduce the reaction rate and improve selectivity.[2]
Incorrect Stoichiometry Use a precise amount of the brominating agent (ideally 1.0 equivalent for mono-bromination) to minimize the formation of di- and poly-brominated products.[2]
Electronic Effects of the Quinoline Core The inherent electronic properties of the quinoline ring direct bromination to specific positions (typically C5 and C8). To achieve bromination at other positions, consider alternative synthetic strategies such as building the quinoline ring with the bromine atom already in place or using transition-metal-catalyzed C-H functionalization.[1][3]

Data Presentation

Table 1: Comparison of Methods for Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide

EntryHalogenating Agent (equiv.)SolventTimeYield (%)
1TCCA (0.36)Acetonitrile15 min97 (C5-Cl)
2TBCA (0.36)Acetonitrile30 min98 (C5-Br)
3TICA (0.36)Acetonitrile6 h95 (C5-I)
Data adapted from a study on metal-free, regioselective C-H halogenation.[12]
TCCA: Trichloroisocyanuric acid, TBCA: Tribromoisocyanuric acid, TICA: Triiodoisocyanuric acid.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoquinoline via Formal [4+2] Cycloaddition

This method offers high regioselectivity for the 3-position.[3][13]

  • Under an argon atmosphere, add the arylmethyl azide (1.0 equiv) to a round-bottom flask containing dry dichloroethane (DCE).

  • Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.

  • Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) to facilitate aromatization.

  • Stir until the reaction is complete (monitor by TLC), then purify the crude product by column chromatography to yield the 3-bromoquinoline.

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol is effective for functionalization at the C2 position.[14]

  • To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and di-tert-butyl(methyl)phosphonium tetrafluoroborate (5 mol%).

  • Add K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow_cycloaddition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Aromatization cluster_purification Purification A Combine Arylmethyl Azide and DCE under Argon B Add TfOH, Stir 5 min A->B C Add 1-Bromoalkyne B->C D Stir Overnight at RT C->D E Quench with NaHCO₃ D->E F Extract with EtOAc E->F G Dry and Concentrate F->G H Aromatize with DDQ G->H I Column Chromatography H->I J Pure 3-Bromoquinoline I->J

Caption: Workflow for the synthesis of 3-bromoquinolines via [4+2] cycloaddition.

troubleshooting_logic cluster_direct_bromination Direct Bromination Approach cluster_alternative_synthesis Alternative Synthetic Strategies start Poor Regioselectivity in Quinoline Bromination q1 Is the reaction producing a mixture of isomers? start->q1 a1_yes Modify Reaction Conditions: - Lower Temperature - Use Milder Reagent (NBS) - Change Solvent/Acid q1->a1_yes Yes a1_no Proceed with Purification q1->a1_no No q2 Is direct bromination still not selective enough? a1_yes->q2 end Achieved Regioselective Synthesis a1_no->end a2_yes Consider: 1. Cycloaddition Reactions 2. Electrophilic Cyclization 3. Transition-Metal Catalysis q2->a2_yes Yes a2_no Optimize Existing Protocol q2->a2_no No a2_yes->end a2_no->q1

Caption: Logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Scaling Up the Synthesis of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-8-methoxyquinoline, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the electrophilic bromination of 8-methoxyquinoline. This typically involves using a brominating agent such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.[1][2] The precursor, 8-methoxyquinoline, is commonly synthesized from 8-hydroxyquinoline.[3][4]

Q2: What are the critical parameters to control during the bromination reaction to ensure high yield and purity?

A2: To achieve optimal results, careful control of the following parameters is essential:

  • Stoichiometry of the Brominating Agent: Using a slight excess, but not a large excess, of the brominating agent is crucial. An excess can lead to the formation of di-brominated byproducts.[5]

  • Reaction Temperature: Maintaining a low and consistent temperature during the addition of the brominating agent helps to control the reaction rate and minimize side reactions.[5]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of completion and avoid prolonged reaction times that could lead to byproduct formation.[2]

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity and rate. Chlorinated solvents like dichloromethane and chloroform are commonly used.[2]

Q3: What are the common impurities and byproducts encountered in this synthesis?

A3: The most frequently observed byproduct is 5,7-dibromo-8-methoxyquinoline, which arises from over-bromination.[2][5][6] Depending on the reaction conditions, other isomeric monobrominated quinolines might also form, although the methoxy group at position 8 strongly directs bromination to the 5- and 7-positions. Unreacted 8-methoxyquinoline may also be present as an impurity if the reaction does not go to completion.

Q4: What are the recommended methods for purifying the final product, especially at a larger scale?

A4: For purification of this compound, the following methods are effective:

  • Column Chromatography: Using silica gel or alumina with a suitable eluent system (e.g., ethyl acetate/hexane) is a common laboratory-scale purification method.[2]

  • Recrystallization: This is often a more practical and scalable method for purification. Solvents such as heptane or a mixture of heptane and toluene have been used for recrystallization.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using TLC to ensure full consumption of the starting material. - Ensure the stoichiometry of the brominating agent is appropriate (a slight excess may be needed).[5] - Increase the reaction time if necessary, while still monitoring for byproduct formation.
Loss of product during workup or purification.- During aqueous washes, ensure the pH is controlled to prevent the product from becoming water-soluble. - Optimize the solvent system for extraction to ensure complete transfer of the product to the organic layer. - For column chromatography, use an appropriate silica-to-product ratio and a well-chosen eluent system to avoid broad peaks and product loss.
Presence of Significant Amounts of 5,7-dibromo-8-methoxyquinoline Excess brominating agent used.- Carefully control the stoichiometry of the brominating agent. Use no more than a 1.1 equivalent excess of NBS.[5] - Add the brominating agent slowly and at a controlled temperature to prevent localized areas of high concentration.
Reaction temperature too high.- Maintain a low reaction temperature, for instance, by using an ice bath during the addition of the brominating agent.
Difficulty in Removing Unreacted 8-methoxyquinoline Insufficient amount of brominating agent.- Ensure a slight excess of the brominating agent is used to drive the reaction to completion.
Poor separation during purification.- Optimize the eluent system for column chromatography to achieve better separation between the product and the starting material. A gradient elution might be necessary. - If recrystallization is used, try different solvent systems to find one where the starting material is significantly more soluble than the product at low temperatures.
Reaction is Sluggish or Does Not Proceed Poor quality of reagents.- Use freshly opened or purified reagents. N-bromosuccinimide should be recrystallized if it appears discolored. - Ensure solvents are anhydrous if the reaction is sensitive to moisture.
Inadequate mixing, especially at a larger scale.- Use appropriate mechanical stirring to ensure the reaction mixture is homogeneous.

Experimental Protocols

Synthesis of 8-methoxyquinoline (Precursor)

This protocol is adapted from the methylation of 8-hydroxyquinoline.[4]

  • Reaction Setup: To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

  • Reaction: Reflux the reaction mixture for 24 hours.

  • Workup: Allow the mixture to cool to room temperature. Filter off the solid potassium carbonate.

  • Purification: Remove the acetone under reduced pressure. The resulting crude product can be purified by column chromatography to yield 8-methoxyquinoline.

Synthesis of this compound

This protocol is based on the direct bromination of 8-methoxyquinoline.[2]

  • Reaction Setup: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (15 mL) in a flask protected from light.

  • Addition of Bromine: Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.

  • Reaction: Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3). Evaporation of the solvent should yield this compound as a brown solid.

Parameter Value Reference
Starting Material 8-methoxyquinoline[2]
Brominating Agent Molecular Bromine (Br₂)[2]
Solvent Dichloromethane / Chloroform[2]
Stoichiometry (Br₂) 1.1 equivalents[2]
Reaction Time 2 days[2]
Temperature Ambient[2]
Yield ~92%[2]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis start_precursor 8-Hydroxyquinoline react_precursor React with Methyl Iodide and K₂CO₃ in Acetone start_precursor->react_precursor reflux Reflux for 24h react_precursor->reflux workup_precursor Filter and Concentrate reflux->workup_precursor product_precursor 8-Methoxyquinoline workup_precursor->product_precursor start_main 8-Methoxyquinoline product_precursor->start_main Use as Starting Material react_main Dissolve in CH₂Cl₂ start_main->react_main add_br2 Add Br₂ in CHCl₃ (1.1 eq) dropwise react_main->add_br2 stir Stir for 2 days in the dark add_br2->stir workup_main Wash with NaHCO₃ (aq) and Dry stir->workup_main purify_main Column Chromatography (Alumina) workup_main->purify_main product_main This compound purify_main->product_main

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze high_impurity High Impurity? low_yield->high_impurity No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes loss_workup Loss During Workup low_yield->loss_workup Yes, after workup success Successful Synthesis high_impurity->success No dibromo Di-brominated byproduct? high_impurity->dibromo Yes solution_incomplete Monitor reaction by TLC Adjust stoichiometry/time incomplete_rxn->solution_incomplete solution_loss Optimize extraction pH and purification method loss_workup->solution_loss solution_incomplete->start Re-run with adjustments solution_loss->start Re-run with adjustments unreacted_sm Unreacted Starting Material? dibromo->unreacted_sm No solution_dibromo Control Br₂ stoichiometry Lower reaction temperature dibromo->solution_dibromo Yes unreacted_sm->success No, other impurities solution_sm Ensure slight excess of Br₂ Optimize purification unreacted_sm->solution_sm Yes solution_dibromo->start Re-run with adjustments solution_sm->start Re-run with adjustments

References

Technical Support Center: Characterization of 5-Bromo-8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-bromo-8-methoxyquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurity is the over-brominated product, 5,7-dibromo-8-methoxyquinoline. Depending on the synthetic route, unreacted starting materials or other regioisomers of the monobrominated product could also be present.[1] Direct bromination of 8-methoxyquinoline can sometimes lead to a mixture of mono- and di-bromo derivatives.[1]

Q2: My 1H NMR spectrum shows more aromatic signals than expected for my purified this compound. What could be the reason?

A2: The presence of additional aromatic signals strongly suggests the presence of impurities. The most likely candidate is 5,7-dibromo-8-methoxyquinoline, which will have its own distinct set of aromatic protons. It is also possible that residual starting material (8-methoxyquinoline) or another isomeric product is present. A comparison of the chemical shifts and coupling constants with reference data for the expected product and potential impurities is necessary for identification.

Q3: The mass spectrum of my compound shows a pair of peaks of almost equal intensity for the molecular ion. Is this normal?

A3: Yes, this is a characteristic feature of compounds containing a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a roughly 1:1 intensity ratio, separated by 2 m/z units. This isotopic pattern is a key indicator for the successful incorporation of one bromine atom into your molecule.

Troubleshooting Guides

NMR Spectroscopy

Problem: Ambiguous or overlapping signals in the aromatic region of the ¹H NMR spectrum.

Possible Causes and Solutions:

  • Presence of Impurities: The most common impurity, 5,7-dibromo-8-methoxyquinoline, will exhibit a simpler aromatic proton pattern. Specifically, the singlet for H-6 in the dibromo compound can help distinguish it from the desired product.

  • Poor Signal Resolution: If the signals are broad or poorly resolved, this could be due to sample concentration, solvent choice, or instrument shimming.

    • Recommendation: Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) to induce different chemical shifts. Ensure your sample is adequately dissolved and not too concentrated. Re-shimming the instrument may also improve resolution.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following table provides a comparison of the experimental ¹H and ¹³C NMR spectral data for this compound and the common impurity, 5,7-dibromo-8-methoxyquinoline, in CDCl₃.

Assignment This compound 5,7-Dibromo-8-methoxyquinoline
¹H NMR (δ, ppm)
H-28.95 (dd, J = 4.2, 1.6 Hz)[2]9.00 (dd, J = 3.2, 1.6 Hz)[3]
H-37.55 (dd, J = 8.5, 4.2 Hz)[2]7.58 (dd, J = 8.4, 3.2 Hz)[3]
H-48.50 (dd, J = 8.6, 1.6 Hz)[2]8.52 (dd, J = 8.0, 1.6 Hz)[3]
H-67.73 (d, J = 8.4 Hz)[2]8.02 (s)[3]
H-76.94 (d, J = 8.4 Hz)[2]-
OCH₃4.09 (s)[2]4.19 (s)[3]
¹³C NMR (δ, ppm)
C-2149.88[2]150.9[3]
C-3122.93[2]122.5[3]
C-4135.76[2]136.1[3]
C-4a128.34[2]128.3[3]
C-5112.02[2]116.3[3]
C-6130.23[2]133.7[3]
C-7108.29[2]116.5[3]
C-8155.35[2]153.3[3]
C-8a140.94[2]143.8[3]
OCH₃56.33[2]62.1[3]

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum of a this compound derivative is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Spectrum Acquisition:

    • Use a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Apply baseline correction.

    • Calibrate the spectrum using the TMS signal.

Troubleshooting Workflow for NMR Analysis

NMR_Troubleshooting Troubleshooting Workflow for NMR Analysis start Start NMR Analysis spectrum_quality Is the spectrum quality poor? (Broad peaks, poor resolution) start->spectrum_quality unexpected_peaks Are there unexpected peaks? spectrum_quality->unexpected_peaks No check_sample Check sample preparation: - Concentration - Solubility - Purity spectrum_quality->check_sample Yes impurity_check Compare with impurity data (e.g., 5,7-dibromo-8-methoxyquinoline) unexpected_peaks->impurity_check Yes end Characterization Complete unexpected_peaks->end No instrument_check Check instrument: - Shimming - Tuning check_sample->instrument_check instrument_check->spectrum_quality solvent_check Identify residual solvent peaks impurity_check->solvent_check If not impurity purify Purify sample further impurity_check->purify solvent_check->end If only solvent purify->start

Troubleshooting Workflow for NMR Analysis
Mass Spectrometry

Problem: Difficulty in identifying the molecular ion peak or interpreting the fragmentation pattern.

Possible Causes and Solutions:

  • Isotopic Pattern of Bromine: Remember that any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • Fragmentation of the Quinoline Ring: The quinoline ring is relatively stable. Fragmentation may involve the loss of the methoxy group (CH₃O•), followed by the loss of carbon monoxide (CO). The bromine atom may also be lost as a radical (Br•).

Quantitative Data: Isotopic Abundance

Isotope Natural Abundance (%)
⁷⁹Br~50.7
⁸¹Br~49.3

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns for bromine.

Decision Tree for Mass Spectrum Interpretation

Decision Tree for Mass Spectrum Interpretation

General Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel compound like a this compound derivative.

Characterization_Workflow General Experimental Workflow for Compound Characterization synthesis Synthesis of This compound Derivative workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification purity_check Purity Assessment (TLC, HPLC, LC-MS) purification->purity_check impure Further Purification purity_check->impure Impure structural_elucidation Structural Elucidation purity_check->structural_elucidation Pure impure->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_elucidation->nmr ms Mass Spectrometry (HRMS) structural_elucidation->ms other Other Techniques (FTIR, Elemental Analysis) structural_elucidation->other data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis other->data_analysis final_product Characterized Final Product data_analysis->final_product

General Experimental Workflow

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromo-8-methoxyquinoline. It serves as a practical resource for the structural elucidation and purity assessment of this and related quinoline derivatives, which are significant scaffolds in medicinal chemistry.[1][2] This document presents a comparison with a structurally similar compound, discusses alternative analytical techniques, and provides detailed experimental protocols.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the proton and carbon-13 NMR spectral data for this compound, compiled from independent studies. These datasets provide a reliable reference for the assignment of chemical shifts and coupling constants.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzReference
H-28.95dd4.2, 1.6[3]
H-48.50dd8.6, 1.6[3]
H-67.73d8.4[3]
H-37.55dd8.5, 4.2[3]
H-76.94d8.4[3]
-OCH₃4.09s-[3]
H-28.89-8.91dd4.0, 1.2[2]
H-48.43dd8.4, 1.6[2]
H-67.66d8.4[2]
H-37.49dd8.4, 4.0[2]
H-76.87d8.4[2]
-OCH₃4.04s-[2]

Spectra were recorded in Chloroform-d on a 400 MHz spectrometer.[2][3]

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ) in ppmReference
C-8155.35[3]
C-2149.88[3]
C-8a140.94[3]
C-4135.76[3]
C-6130.23[3]
C-4a128.34[3]
C-3122.93[3]
C-5112.02[3]
C-7108.29[3]
-OCH₃56.33[3]
C-8152.2[2]
C-2149.7[2]
C-8a140.8[2]
C-4135.5[2]
C-6130.0[2]
C-4a128.1[2]
C-3122.8[2]
C-5111.8[2]
C-7108.1[2]
-OCH₃56.2[2]

Spectra were recorded in Chloroform-d on a 100 or 101 MHz spectrometer.[2][3]

Comparative Analysis

To contextualize the NMR data of this compound, a comparison with a related compound, 8-bromo-5-methoxyquinoline, is presented. This comparison highlights the influence of substituent positioning on the electronic environment of the quinoline ring system.

Table 3: Comparison of ¹H NMR Data for this compound and 8-bromo-5-methoxyquinoline

Proton AssignmentThis compound (δ, ppm)8-bromo-5-methoxyquinoline (δ, ppm)
H-28.959.05
H-48.508.60
H-37.557.45
Aromatic H's7.73 (H-6), 6.94 (H-7)7.93, 6.75
-OCH₃4.094.00

Data for 8-bromo-5-methoxyquinoline is from a study by Guchhait et al.

Table 4: Comparison of ¹³C NMR Data for this compound and 8-bromo-5-methoxyquinoline

Carbon AssignmentThis compound (δ, ppm)8-bromo-5-methoxyquinoline (δ, ppm)
C-8155.35114.92
C-5112.02155.15
C-2149.88151.60
C-4135.76132.72
-OCH₃56.3356.10

The comparison reveals significant differences in the chemical shifts, particularly for the protons and carbons in the substituted ring, directly reflecting the change in the positions of the bromo and methoxy groups.

Alternative Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass-to-charge ratio. For this compound (C₁₀H₈BrNO), the expected monoisotopic mass would be approximately 236.979 g/mol .

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For this compound, one would expect to observe C-H stretching vibrations from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations from the quinoline core, and C-O stretching from the methoxy ether linkage.[2]

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2][3][4]

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.[5]

3. ¹H NMR Acquisition:

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections to obtain the final spectra.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

analytical_workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample_Preparation Sample Preparation (Dissolution in CDCl3 with TMS) NMR_Tube Transfer to NMR Tube Sample_Preparation->NMR_Tube Spectrometer_Setup Spectrometer Setup (Tuning and Shimming) NMR_Tube->Spectrometer_Setup 1H_NMR 1H NMR Acquisition Spectrometer_Setup->1H_NMR 13C_NMR 13C NMR Acquisition Spectrometer_Setup->13C_NMR Data_Processing Data Processing (FT, Phasing, Baseline Correction) 1H_NMR->Data_Processing 13C_NMR->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

References

A Comparative Guide to the Reactivity of 5-Bromoquinoline and 8-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and materials science, quinoline and its derivatives are fundamental scaffolds for the design of novel functional molecules. The strategic functionalization of the quinoline ring system, often accomplished through cross-coupling reactions, is a cornerstone of modern synthetic chemistry. Among the various halogenated quinolines utilized as precursors, 5-bromoquinoline and 8-bromoquinoline are two of the most common isomers. Understanding their relative reactivity in key synthetic transformations is crucial for efficient reaction design and optimization. This guide provides an objective comparison of the reactivity of 5-bromoquinoline and 8-bromoquinoline, supported by available experimental data and detailed experimental protocols.

Factors Influencing Reactivity: A Theoretical Overview

The reactivity of 5-bromoquinoline and 8-bromoquinoline in transition metal-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the quinoline ring system deactivates the entire aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions, the electron density at the carbon-bromine bond influences the rate-determining oxidative addition step. While both isomers are influenced by the nitrogen atom, the proximity and orientation of the nitrogen lone pair relative to the bromine substituent can lead to subtle differences in electronic properties.

Steric Effects: The steric environment around the carbon-bromine bond is a critical determinant of reactivity. The 8-position in quinoline is significantly more sterically hindered due to its proximity to the peri-hydrogen at the 1-position and the nitrogen atom of the pyridine ring. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or lower yields compared to the less hindered 5-position.

Comparative Reactivity in Key Cross-Coupling Reactions

Palladium-Catalyzed Direct Heteroarylation

Direct heteroarylation, a type of C-H activation/C-C bond-forming reaction, has been successfully applied to 8-bromoquinoline. Experimental data shows that 8-bromoquinoline can be coupled with various heteroarenes in moderate to high yields.

Heteroarene Coupling PartnerProductYield (%)Reference
2-Ethyl-4-methylthiazole8-(2-Ethyl-4-methylthiazol-5-yl)quinoline58[1][2]
Thiophene-2-carbonitrile5-(Quinolin-8-yl)thiophene-2-carbonitrile81[1][2]
2-Acetylthiophene1-(5-(Quinolin-8-yl)thiophen-2-yl)ethan-1-one53[1][2]

No direct comparative data for the direct heteroarylation of 5-bromoquinoline under the same conditions was found.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Studies on a derivative of 5-bromoquinoline, 5-bromo-8-(benzyloxy)quinoline, demonstrate its successful coupling with various secondary amines in high yields.

Amine Coupling PartnerLigandTemperature (°C)TimeYield (%)Reference
N-methylanilineJohnPhos (L3)110-12030 min93 (90 isolated)
3-Methoxy-N-methylanilineJohnPhos (L3)140-1506 h89 (crude)
DiphenylamineJohnPhos (L3)15024 h82 (isolated)

No direct comparative data for the Buchwald-Hartwig amination of 8-bromoquinoline under the same conditions was found.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. Available data, although not from a single comparative study, allows for a qualitative assessment of the reactivity of 5- and 8-bromoquinoline.

Bromoquinoline IsomerNucleophileCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
5-BromoquinolineVarious aminesCuIK₂CO₃DMF12024Moderate to good
8-BromoquinolineThiophenolCuI / PhenanthrolineK₂CO₃DMF1101278

This limited data suggests that both isomers are viable substrates for Ullmann-type reactions. The "moderate to good" yield for 5-bromoquinoline with amines suggests reasonable reactivity, while the specific 78% yield for 8-bromoquinoline with thiophenol under slightly milder conditions indicates it is also a competent substrate, despite the potential for steric hindrance.

Discussion and Reactivity Trends

Based on the available data and theoretical considerations, the following trends in reactivity can be inferred:

  • Steric Hindrance is a Key Factor: The greater steric hindrance around the 8-position of the quinoline ring is expected to play a significant role in transition metal-catalyzed reactions. This is particularly true for reactions involving bulky catalysts and ligands, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This steric impediment can lead to slower reaction rates and potentially lower yields for 8-bromoquinoline compared to its 5-bromo counterpart.

  • Electronic Effects: While both positions are influenced by the electron-withdrawing nature of the quinoline nitrogen, the electronic environment at the 5-position is generally considered less complex than at the 8-position, which is subject to peri-interactions.

  • Reaction-Type Dependency: The relative reactivity of the two isomers may also depend on the specific reaction mechanism. For instance, in reactions where coordination of the quinoline nitrogen to the metal center is a key step, the proximity of the bromine in the 8-position could either be beneficial (chelation-assisted) or detrimental (steric clash), depending on the geometry of the transition state.

Experimental Protocols

General Procedure for Palladium-Catalyzed Direct Heteroarylation of 8-Bromoquinoline

This protocol is adapted from the work of Doucet and co-workers.[1][2]

Materials:

  • 8-Bromoquinoline

  • Heteroarene (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Cesium acetate (CsOAc, 2 equivalents)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a Schlenk tube, combine 8-bromoquinoline (1 mmol), the heteroarene (2 mmol), cesium acetate (2 mmol), and palladium(II) acetate (0.02 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline

This protocol is based on the work of Omar and Hormi.

Materials:

  • 5-Bromo-8-(benzyloxy)quinoline

  • Amine (1.25 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • JohnPhos (L3, 10 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.25 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1 mmol), sodium tert-butoxide (1.25 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) and the amine (1.25 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110-150 °C) for the specified time (30 minutes to 24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-M) Ar-Pd(II)L2-R->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagent Prep Weigh Reagents (Bromoquinoline, Coupling Partner, Catalyst, Ligand, Base) Reaction Setup Combine Reagents in Reaction Vessel Reagent Prep->Reaction Setup Solvent Prep Degas Solvent Solvent Addition Add Degassed Solvent Solvent Prep->Solvent Addition Inert Atmosphere Evacuate and Backfill with Inert Gas Reaction Setup->Inert Atmosphere Inert Atmosphere->Solvent Addition Heating Heat to Desired Temperature with Stirring Solvent Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

A typical experimental workflow for a cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Synthesis and Validation of 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 5-bromo-8-methoxyquinoline, a valuable intermediate in pharmaceutical research. Detailed experimental protocols, validation data using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a comparative analysis of alternative methods are presented to aid in the selection of the most suitable synthetic strategy.

Primary Synthesis: Direct Bromination of 8-Methoxyquinoline

The most direct and high-yielding reported method for the synthesis of this compound is the electrophilic bromination of 8-methoxyquinoline. This method is favored for its operational simplicity and the selective formation of the desired product.

Experimental Protocol

A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane over 10 minutes in the dark at ambient temperature.[1] The reaction mixture is stirred for 2 days, and the progress is monitored by TLC.[1] Upon completion, the organic layer is washed with a 5% sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography.[1]

Performance Metrics
ParameterValueReference
Yield92%[2][3]
PurityHigh (after column chromatography)[2][3]
Reaction Time2 days[2][3]

Experimental Workflow: Direct Bromination

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 8-Methoxyquinoline 8-Methoxyquinoline Reaction_Mixture Stirring in Dichloromethane (2 days, dark, ambient temp) 8-Methoxyquinoline->Reaction_Mixture Bromine_in_CHCl3 Bromine in Chloroform Bromine_in_CHCl3->Reaction_Mixture Washing Wash with 5% NaHCO3 Reaction_Mixture->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Alumina Column (1:3 Ethyl Acetate/Hexane) Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound via direct bromination.

Validation of Synthesis

The successful synthesis of this compound is confirmed through TLC and NMR analysis.

Thin-Layer Chromatography (TLC)

TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.

ParameterValue
Stationary PhaseAlumina
Mobile Phase1:3 Ethyl Acetate : Hexane
VisualizationUV light
Expected Rf~0.5 (Estimated for optimal separation)

Note: The exact Rf value can vary depending on the specific TLC plate, chamber saturation, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of the synthesized product.

¹H NMR (400 MHz, CDCl₃) [2][3]

Chemical Shift (δ/ppm)MultiplicityCoupling Constant (J/Hz)Assignment
8.89 - 8.91ddJ₂₃= 4.0, J₂₄= 1.2H-2
8.43ddJ₄₃= 8.4, J₄₂= 1.6H-4
7.66dJ₆₇= 8.4H-6
7.49ddJ₃₂= 4.0, J₃₄= 8.4H-3
6.87dJ₇₆= 8.4H-7
4.04s-OCH₃

¹³C NMR (100 MHz, CDCl₃) [2][3]

Chemical Shift (δ/ppm)Assignment
152.2C-8a
149.7C-2
140.8C-8
135.5C-4
130.0C-6
128.1C-4a
122.8C-3
111.8C-5
108.1C-7
56.2OCH₃

Alternative Synthesis Routes

While direct bromination is a highly effective method, other classical quinoline syntheses can be adapted to produce this compound or its precursors. These methods may be advantageous in specific research contexts, such as the generation of diverse analogues.

Skraup Synthesis

The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] To synthesize a bromo-methoxy substituted quinoline, the corresponding substituted aniline would be used as the starting material.

Illustrative Protocol (Synthesis of 6-Methoxy-8-nitroquinoline):

A mixture of 3-nitro-4-aminoanisole, arsenic pentoxide, and glycerol is heated.[6] Concentrated sulfuric acid is added dropwise while maintaining the temperature.[6] The reaction is heated for several hours, then cooled, diluted with water, and neutralized with ammonium hydroxide to precipitate the product, which is then recrystallized.[6]

Comparison with Direct Bromination:

FeatureDirect BrominationSkraup Synthesis
Starting Material 8-MethoxyquinolineSubstituted Aniline
Reaction Conditions Mild (ambient temperature)Harsh (high temperature, strong acid)
Reagents Bromine, Chloroform, DichloromethaneGlycerol, Sulfuric Acid, Oxidizing Agent
Yield High (92%)Variable, often moderate
Scope Specific for brominationBroad, for quinoline ring formation

Logical Relationship: Skraup Synthesis

G Substituted_Aniline Substituted Aniline (e.g., 3-Bromo-4-methoxyaniline) Skraup_Reaction Skraup Reaction Substituted_Aniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Skraup_Reaction Substituted_Quinoline Substituted Quinoline (e.g., this compound) Skraup_Reaction->Substituted_Quinoline G Substituted_Aniline Substituted Aniline Condensation Condensation Substituted_Aniline->Condensation Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Intermediate_1 Anilinomethylenemalonate Condensation->Intermediate_1 Cyclization Thermal Cyclization Intermediate_1->Cyclization Intermediate_2 4-Hydroxy-3-carbethoxyquinoline Cyclization->Intermediate_2 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_2->Hydrolysis_Decarboxylation Product_1 4-Hydroxyquinoline Hydrolysis_Decarboxylation->Product_1 Further_Functionalization Further Functionalization (e.g., Deoxygenation) Product_1->Further_Functionalization Final_Product Substituted Quinoline Further_Functionalization->Final_Product

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Bromo-8-Methoxyquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a detailed molecular fingerprint essential for identification, characterization, and quality control. This guide offers a comparative analysis of the mass spectrometric behavior of 5-bromo-8-methoxyquinoline alongside two structurally related alternatives: 5-bromoquinoline and 8-methoxyquinoline. By presenting key fragmentation data and detailed experimental protocols, this document serves as a practical resource for laboratories engaged in the analysis of quinoline derivatives.

Comparative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities observed or predicted for this compound and its analogs under electron ionization (EI) mass spectrometry. The data for 5-bromoquinoline and 8-methoxyquinoline are based on documented fragmentation patterns and spectral databases. The data for the target compound, this compound, is a projection based on the fragmentation behavior of the two alternatives.

m/zPredicted Relative Intensity (%) for this compoundObserved/Predicted Relative Intensity (%) for 5-BromoquinolineObserved Relative Intensity (%) for 8-MethoxyquinolinePutative Fragment Identity
237/239 Major--[M]⁺ (Molecular Ion)
208/210 -Major-[M]⁺ (Molecular Ion)
159 --Major[M]⁺ (Molecular Ion)
222/224 Moderate--[M-CH₃]⁺
158 Minor--[M-Br]⁺
129 --Major[M-CH₂O]⁺
128 -Major-[M-Br]⁺
102 MinorMinorModerate[C₈H₆]⁺
101 MinorMinor-[M-Br-HCN]⁺

Note: The presence of bromine (Br) isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic peaks (M and M+2) with an approximate 1:1 intensity ratio.

Deciphering the Fragmentation Patterns

The fragmentation of these quinoline derivatives under electron ionization provides valuable structural information. For 5-bromoquinoline , the mass spectrum is expected to be dominated by the molecular ion peaks at m/z 208 and 210 due to the bromine isotopes. A significant fragment at m/z 128 corresponds to the loss of the bromine atom, a common fragmentation pathway for halogenated aromatic compounds.[1] Further fragmentation may involve the loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation of the quinoline scaffold.

In the case of 8-methoxyquinoline , the molecular ion is observed at m/z 159. The fragmentation is characterized by the loss of a methyl radical (•CH₃) to form a stable ion at m/z 144, followed by the loss of a carbon monoxide (CO) molecule to yield an ion at m/z 116. Another prominent fragmentation pathway involves the loss of formaldehyde (CH₂O), leading to a peak at m/z 129.[2]

For the target compound, This compound , the fragmentation pattern is predicted to be a composite of the behaviors of the two analogs. The molecular ion peak is expected at m/z 237 and 239. Key fragmentation pathways would likely include the loss of a methyl radical to yield ions at m/z 222 and 224, and the loss of the bromine atom to produce an ion at m/z 158.

Experimental Protocols

A robust and reproducible experimental protocol is critical for obtaining high-quality mass spectrometry data. The following is a generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and its analogs.

1. Sample Preparation

  • Standard Solutions: Prepare stock solutions of the analytical standards (this compound, 5-bromoquinoline, and 8-methoxyquinoline) in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis of samples in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed to minimize matrix interference.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these compounds.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 300.

  • Data Acquisition: Full scan mode.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the mass spectrometry analysis of quinoline derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Solution Standard Solution Preparation Working_Solutions Working Solution Dilution Standard_Solution->Working_Solutions GC_Injection GC Injection Working_Solutions->GC_Injection Sample_Extraction Sample Extraction (if required) Sample_Extraction->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Ionization Electron Ionization (EI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation

Caption: Experimental workflow for GC-MS analysis.

fragmentation_logic cluster_bromo 5-Bromoquinoline Fragmentation cluster_methoxy 8-Methoxyquinoline Fragmentation M Molecular Ion [M]⁺ M_Br [M]⁺ m/z 208/210 M_MeO [M]⁺ m/z 159 Loss_Br [M-Br]⁺ m/z 128 M_Br->Loss_Br - Br Loss_HCN_Br [M-Br-HCN]⁺ m/z 101 Loss_Br->Loss_HCN_Br - HCN Loss_CH3 [M-CH₃]⁺ m/z 144 M_MeO->Loss_CH3 - CH₃ Loss_CH2O [M-CH₂O]⁺ m/z 129 M_MeO->Loss_CH2O - CH₂O

References

A Comparative Guide to the Bromination of 8-Methoxyquinoline: Molecular Bromine vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common brominating agents, molecular bromine (Br₂) and N-Bromosuccinimide (NBS), for the electrophilic substitution of 8-methoxyquinoline. The choice of brominating agent and reaction conditions is critical in directing the regioselectivity of the bromination, leading to the desired 5-bromo- or 5,7-dibromo-8-methoxyquinoline products, which are valuable intermediates in medicinal chemistry. This document summarizes key experimental data, provides detailed protocols, and visualizes the reaction pathways to aid in the selection of the most suitable method for your synthetic needs.

Data Presentation

The following table summarizes the quantitative data for the bromination of 8-methoxyquinoline using molecular bromine and N-Bromosuccinimide under various conditions.

Brominating AgentStoichiometry (eq.)SolventTemperatureReaction TimeProduct(s)Yield (%)Reference
Molecular Bromine (Br₂) ** 1.1Dichloromethane/ChloroformRoom Temp.48 h5-Bromo-8-methoxyquinoline92%[1]
Molecular Bromine (Br₂) **>2.0 (excess)Dichloromethane/ChloroformRoom Temp.Not SpecifiedThis compound & 5,7-Dibromo-8-methoxyquinoline (50:50 mixture)Not Specified[1]
N-Bromosuccinimide (NBS) 2.093% Sulfuric AcidNot SpecifiedNot SpecifiedThis compound, 5,7-Dibromo-8-methoxyquinoline, and other byproducts10% (5-bromo), 30% (5,7-dibromo)[1]
N-Bromosuccinimide (NBS) 3.093% Sulfuric AcidNot SpecifiedNot Specified5,7-Dibromo-8-methoxyquinoline (major) and other byproducts57% (5,7-dibromo)[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the bromination of 8-methoxyquinoline and the logical relationship between the choice of brominating agent and the resulting product distribution.

Bromination_Workflow cluster_start Starting Material cluster_reagents Brominating Agents cluster_conditions Reaction Conditions cluster_products Products start 8-Methoxyquinoline Br2 Molecular Bromine (Br₂) start->Br2 NBS N-Bromosuccinimide (NBS) start->NBS cond_Br2 CH₂Cl₂/CHCl₃ Room Temperature Br2->cond_Br2 cond_NBS H₂SO₄ NBS->cond_NBS mono_bromo This compound cond_Br2->mono_bromo 1.1 eq. Br₂ (High Selectivity) mixture Mixture of Products & Byproducts cond_Br2->mixture Excess Br₂ (Mixture) cond_NBS->mixture 2.0-3.0 eq. NBS (Low Selectivity) di_bromo 5,7-Dibromo-8-methoxyquinoline mixture->mono_bromo mixture->di_bromo

General workflow for the bromination of 8-methoxyquinoline.

Bromination_Regioselectivity cluster_input Inputs cluster_outcome Outcome cluster_br2 Molecular Bromine (Br₂) cluster_nbs N-Bromosuccinimide (NBS) reagent Choice of Brominating Agent selectivity Regioselectivity reagent->selectivity stoichiometry Stoichiometry stoichiometry->selectivity product Final Product(s) selectivity->product br2_reagent Br₂ br2_select_high High (C-5) br2_reagent->br2_select_high br2_select_low Low (C-5 & C-7) br2_reagent->br2_select_low br2_stoich_1 ~1 eq. br2_stoich_1->br2_select_high br2_stoich_excess >2 eq. br2_stoich_excess->br2_select_low br2_prod_mono 5-Bromo br2_select_high->br2_prod_mono br2_select_low->br2_prod_mono br2_prod_di 5,7-Dibromo br2_select_low->br2_prod_di nbs_reagent NBS nbs_select_poor Poor (Mixture) nbs_reagent->nbs_select_poor nbs_stoich 2-3 eq. nbs_stoich->nbs_select_poor nbs_prod_mix Mixture of Products nbs_select_poor->nbs_prod_mix

Regioselectivity based on brominating agent and stoichiometry.

Experimental Protocols

Bromination with Molecular Bromine (Br₂) for this compound[1]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Alumina for column chromatography

  • Ethyl Acetate (EtOAc) and Hexane for elution

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL).

  • In a separate flask, prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.

  • Stir the reaction mixture for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with 5% aqueous NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by passing it through a short alumina column, eluting with an ethyl acetate/hexane mixture (1:3).

  • Evaporate the solvent to obtain this compound as a brown solid (92% yield).

Bromination with Molecular Bromine (Br₂) for 5,7-Dibromo-8-methoxyquinoline

Note: Direct bromination of 8-methoxyquinoline with excess molecular bromine leads to a mixture of 5-bromo and 5,7-dibromo derivatives.[1] A more selective method involves the bromination of this compound or the methylation of 5,7-dibromo-8-hydroxyquinoline.

Bromination with N-Bromosuccinimide (NBS) in Sulfuric Acid[1]

Materials:

  • 8-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • 93% Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolve 1 equivalent of 8-methoxyquinoline in 93% sulfuric acid.

  • Add 2 to 3 equivalents of NBS to the solution.

  • The reaction is stirred, although the specific temperature and time were not detailed in the available literature.

  • Work-up of the reaction mixture is required to isolate the products.

Note: This procedure is reported to be complicated by the formation of side products.[1] With 2 equivalents of NBS, a mixture containing this compound (10% yield) and 5,7-dibromo-8-methoxyquinoline (30% yield) was obtained along with other unwanted brominated products.[1] Using 3 equivalents of NBS resulted in 5,7-dibromo-8-methoxyquinoline as the major product with a 57% yield.[1]

Discussion

The experimental data clearly indicates that molecular bromine is the superior reagent for the selective monobromination of 8-methoxyquinoline at the C-5 position. By carefully controlling the stoichiometry (using approximately 1.1 equivalents of Br₂), a high yield (92%) of this compound can be achieved with excellent regioselectivity.[1] However, the use of excess molecular bromine leads to a loss of selectivity, resulting in a mixture of mono- and di-brominated products.[1]

In contrast, the use of N-Bromosuccinimide in concentrated sulfuric acid for the bromination of 8-methoxyquinoline appears to be less efficient and selective. The reaction yields a mixture of products, and even with an excess of NBS, the yield of the desired dibrominated product is moderate and accompanied by byproducts.[1] The strongly acidic conditions may also not be suitable for substrates with acid-labile functional groups.

For researchers aiming to synthesize this compound, the use of molecular bromine in a chlorinated solvent at room temperature is the recommended and more reliable method based on the available literature. For the synthesis of 5,7-dibromo-8-methoxyquinoline, a stepwise approach starting from this compound or methylation of 5,7-dibromo-8-hydroxyquinoline would likely provide a cleaner product profile than direct di-bromination with either reagent. Further investigation into milder conditions for NBS bromination of 8-methoxyquinoline, for instance using acetonitrile as a solvent which has shown to be effective for other activated aromatic systems, could be a subject for future research to develop a more selective NBS-based protocol.

References

Unveiling the Structural Nuances: A Comparative Guide to the X-ray Crystallographic Data of 5-Bromo-8-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides an unparalleled atomic-level view, offering critical insights into structure-activity relationships. This guide presents a comparative analysis of the X-ray crystallographic data of 5-bromo-8-methoxyquinoline derivatives and related halogenated quinolines, offering a valuable resource for rational drug design and chemical synthesis.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for selected bromo-methoxyquinoline derivatives. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement parameters.

Parameter4-Bromo-8-methoxyquinoline[1]8-Bromo-2-methylquinoline[2]
Empirical Formula C₁₀H₈BrNOC₁₀H₈BrN
Formula Weight 238.08222.08
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 5.1615 (1)5.0440 (17)
b (Å) 12.1337 (6)13.467 (4)
c (Å) 14.2436 (7)13.391 (4)
α (°) 9090
β (°) 9097.678 (4)
γ (°) 9090
Volume (ų) 892.05 (6)901.4 (5)
Z 44
Temperature (K) 150 (1)291
Radiation Mo KαMo Kα
Reflections collected 61344668
Independent reflections 20261765
R(int) 0.0350.156
Final R indices [I > 2σ(I)] R1 = 0.028, wR2 = 0.059R1 = 0.071, wR2 = 0.195

Experimental Protocols

The determination of the crystal structures presented in this guide involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

A common synthetic route to this compound involves the direct bromination of 8-methoxyquinoline.[3]

Materials:

  • 8-methoxyquinoline

  • Bromine

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of bromine in chloroform is added dropwise to a solution of 8-methoxyquinoline in dichloromethane in the dark at ambient temperature.[3]

  • The reaction mixture is stirred for an extended period, typically 2 days, and the progress is monitored by thin-layer chromatography.[3]

  • Upon completion, the organic layer is washed with a 5% sodium bicarbonate solution and dried over sodium sulfate.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[3]

Single-Crystal X-ray Diffraction

The following is a generalized protocol for single-crystal X-ray diffraction of quinoline derivatives.[1][4][5]

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer, commonly equipped with a Mo Kα radiation source.

  • The crystal is maintained at a constant temperature, often 150 K or 291 K, during data collection.[1][2]

  • A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

Visualizing the Experimental Workflow

The process from chemical synthesis to the final crystallographic structure can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials (e.g., 8-methoxyquinoline, Bromine) reaction Chemical Reaction (Bromination) start->reaction purification Purification (Column Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection Data Collection (Diffractometer) crystal->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Crystallographic Information File (CIF) refinement->final_structure Final Structural Data

Caption: A generalized experimental workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Several studies have suggested that the anticancer effects of certain quinoline derivatives may be attributed to their ability to inhibit protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in many types of cancer, promoting tumor growth and resistance to therapy. The development of inhibitors targeting components of this pathway is a major focus of cancer drug discovery. The quinoline scaffold serves as a valuable pharmacophore for the design of such inhibitors.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based anticancer agents.

References

The Biological Activity of 5-Bromo-8-Methoxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of quinoline derivatives is paramount for the rational design of new therapeutic agents. This guide provides a comparative analysis of the biological activity of 5-bromo-8-methoxyquinoline and other key quinoline analogues, supported by available experimental data and detailed methodologies.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The introduction of various substituents onto the quinoline ring can significantly modulate its pharmacological profile. This guide focuses on the impact of bromine and methoxy group substitutions, with a particular emphasis on this compound, by comparing its activity with other relevant quinoline derivatives.

Comparative Analysis of Biological Activity

The biological activity of quinoline derivatives is significantly influenced by the nature and position of their substituents. Halogenation, particularly bromination, and the presence of a methoxy group can alter the compound's lipophilicity, electronic properties, and ability to interact with biological targets.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase.[1][2]

While specific quantitative anticancer data for this compound is not extensively reported in the available literature, studies on structurally related brominated and methoxy-substituted quinolines provide valuable insights into its potential activity. For instance, highly brominated methoxyquinolines have shown potent inhibitory effects against various cancer cell lines. A notable example is 3,5,6,7-tetrabromo-8-methoxyquinoline , which has been synthesized and characterized for its antiproliferative activity.[3]

In a comparative context, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) has been investigated for its anticancer potential.[4] The presence of the hydroxyl group at position 8, in conjunction with bromine atoms, is often associated with enhanced biological activity, partly due to its metal-chelating properties.[4]

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) C6 (rat glioblastoma)15.45-FU240.8
HeLa (human cervical cancer)26.45-FU258.3
HT29 (human colon adenocarcinoma)15.05-FU249.1
3,5,6,7-tetrabromo-8-methoxyquinoline (7) C6 (rat glioblastoma)-5-FU-
HeLa (human cervical cancer)-5-FU-
HT29 (human colon adenocarcinoma)-5-FU-

Note: Specific IC50 values for compound 7 were not provided in the source, but it was reported to have significant inhibitory effects.[3] 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.

The data suggests that polysubstitution with bromine and the presence of a hydroxyl or methoxy group at position 8 are critical for potent anticancer activity.

Antimicrobial Activity

Quinolines are well-established antimicrobial agents. The introduction of a bromine atom can enhance the antimicrobial properties of the quinoline nucleus. A compound referred to as "bromoquinol" has demonstrated broad-spectrum antifungal activity.[5][6][7] This compound was found to be more potent at inhibiting fungal growth compared to mammalian cell lines.[5]

A study comparing 8-methoxyquinoline and 5-nitro-8-methoxyquinoline revealed that 8-methoxyquinoline exhibited strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species. It also showed potent antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi, and its activity was greater than that of 5-nitro-8-methoxyquinoline.[8] This suggests that the methoxy group at position 8 is beneficial for antimicrobial activity, and the addition of a nitro group at position 5 may reduce this activity.

CompoundOrganismMIC (µM)
Bromoquinol Aspergillus fumigatus-
Candida albicans-
Bacterial strains12.5 or 25
8-Methoxyquinoline Aspergillus flavusStrong activity
Aspergillus nigerStrong activity
Trichophyton spp.Strong activity
Bacillus subtilisStrong activity
Salmonella spp.Strong activity
Salmonella typhiStrong activity
5-Nitro-8-methoxyquinoline Fungal and bacterial strainsLess active than 8-methoxyquinoline

Note: Specific MIC values for bromoquinol against fungal strains and for 8-methoxyquinoline were not provided in a quantitative format in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of these quinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other quinoline derivatives) and incubated for a further 48 to 72 hours.[10]

  • MTT Addition: After the incubation period, 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well.[9] The plates are then incubated for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[10]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: A standardized bacterial or fungal inoculum (approximately 5 x 10^5 CFU/mL) is prepared.[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[15]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14][15]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives can exert their biological effects through various signaling pathways. In cancer, they are known to induce apoptosis, or programmed cell death, and interfere with cell cycle progression.

One of the proposed mechanisms for the anticancer activity of quinoline derivatives involves the induction of the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Below is a generalized diagram illustrating a potential apoptosis induction pathway that could be triggered by a quinoline derivative.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade Quinoline Derivative Quinoline Derivative Bax Bax Quinoline Derivative->Bax activates Bcl2 Bcl2 Quinoline Derivative->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

The experimental workflow for assessing the cytotoxicity of these compounds typically follows a standardized procedure.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding in 96-well plates Compound_Dilution 2. Prepare Quinoline Derivative Dilutions Treat_Cells 3. Treat Cells with Derivatives Compound_Dilution->Treat_Cells Add_Reagent 4. Add MTT or other viability reagent Treat_Cells->Add_Reagent Incubate 5. Incubate Add_Reagent->Incubate Solubilize 6. Solubilize Formazan (for MTT) Incubate->Solubilize Read_Absorbance 7. Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50/MIC Read_Absorbance->Calculate_IC50

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-8-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. For a key intermediate like 5-bromo-8-methoxyquinoline, which holds potential in medicinal chemistry and materials science, ensuring its purity is paramount to prevent the introduction of confounding variables in subsequent applications. This guide provides an objective comparison of the primary analytical techniques used to determine the purity of synthesized this compound, supported by experimental protocols and data.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and often complementary methods for purity determination.[1] Each technique offers distinct advantages and is suited for detecting different types of impurities.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, coupled with mass-based detection.Intrinsic quantitative nature of NMR where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard.[2][3]
Primary Use Quantifying the main component and non-volatile or thermally labile impurities.Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts.Determining the absolute purity of the main component without the need for a specific reference standard of the analyte itself.[2]
Typical Purity Results >98%Identification of trace volatile impurities.>99% (absolute purity)
Key Advantages - High resolution and sensitivity for a wide range of compounds.[4] - Well-established and robust methodology. - Applicable to non-volatile and thermally unstable compounds.[1]- Excellent for separating complex mixtures of volatile compounds. - High sensitivity and specificity for impurity identification through mass spectra.[4]- Provides structural confirmation of the main compound and impurities. - Non-destructive technique.[2] - Highly accurate and precise.[2]
Limitations - May require method development for optimal separation. - Not suitable for very volatile impurities.- Limited to thermally stable and volatile compounds.[1] - Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods. - Can be affected by overlapping signals from impurities.[2]
Common Impurities Detected - Unreacted starting materials (e.g., 8-methoxyquinoline). - Isomeric byproducts (e.g., 7-bromo-8-methoxyquinoline). - Di-substituted products (e.g., 5,7-dibromo-8-methoxyquinoline).[5]- Residual solvents from synthesis and purification (e.g., chloroform, dichloromethane, ethyl acetate, hexane).[5]- Any proton-containing impurity present in sufficient quantity.

Experimental Protocols

Accurate and reproducible purity assessment is contingent on well-defined experimental methodologies. The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and the anticipated impurity profile of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • Start with 60% A, hold for 1 minute.

    • Ramp to 20% A over 10 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute purity value by comparing the integral of a signal from the analyte with that of a certified internal standard.[2]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Workflow and Relationships

To better understand the process of assessing the purity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Results & Decision synthesis Synthesis of this compound crude_product Crude Product synthesis->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification hplc HPLC Analysis (Non-volatile impurities) purification->hplc gcms GC-MS Analysis (Volatile impurities) purification->gcms qnmr qNMR Analysis (Absolute Purity) purification->qnmr data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis decision Purity Specification Met? data_analysis->decision decision->purification No (Re-purify) final_product Pure this compound decision->final_product Yes

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Signaling_Pathway_Example cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound This compound (Potential Inhibitor) compound->raf Inhibition

Caption: Hypothetical signaling pathway where this compound might be investigated as a potential inhibitor.

References

A Comparative Guide to Catalytic Cross-Coupling Reactions with 5-Bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 5-bromo-8-methoxyquinoline serves as a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse molecular fragments. This guide provides an objective comparison of several prominent catalytic systems for the cross-coupling of this compound, supported by available experimental data from the literature.

Performance Comparison of Catalytic Systems

The choice of catalytic system is paramount for achieving optimal yields and reaction efficiency in the derivatization of this compound. Below is a summary of key performance indicators for various cross-coupling reactions based on literature precedents with this compound and closely related analogs.

Cross-Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Amination Pd(OAc)₂ (5 mol%)JohnPhos (L1)NaOt-BuToluene110-12024Incomplete Conv.[1][2]
Pd(OAc)₂ (5 mol%)TTBP (L2)NaOt-BuToluene110-1202495[1][2]
Pd(OAc)₂ (5 mol%)DTBNpP (L3)NaOt-BuToluene1500.598[1][2]
Suzuki-Miyaura Coupling Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8012High (Typical)[3]
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NDMF804-6High (Typical)[4]
Negishi Coupling Pd-PEPPSI-iPent--THF/DMArt8High (Typical)[5]
Heck Coupling Pd(OAc)₂-K₂CO₃DMA14024-40Moderate-Good[6]

Note: Data for Suzuki, Sonogashira, Negishi, and Heck couplings are based on protocols for structurally similar aryl bromides and serve as a strong starting point for optimization with this compound.

Reaction Workflows and Catalytic Cycles

Understanding the underlying mechanisms and experimental workflows is crucial for successful implementation and troubleshooting of cross-coupling reactions.

Experimental Workflow: A Generalized Approach

A general workflow for palladium-catalyzed cross-coupling reactions is depicted below. Specific details for each reaction type are provided in the experimental protocols section.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Reagents Add this compound, Coupling Partner, Base Reaction_Vessel->Reagents Catalyst_System Add Palladium Precatalyst and Ligand Reagents->Catalyst_System Solvent Add Degassed Solvent Catalyst_System->Solvent Inert_Atmosphere Evacuate and backfill with inert gas (Ar or N₂) Solvent->Inert_Atmosphere Heating Heat to specified temperature with stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by chromatography Concentration->Purification

Caption: Generalized experimental workflow for cross-coupling reactions.

Catalytic Cycles

The catalytic cycles for the Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.

G cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Pd0_B Pd(0)Lₙ PdII_B Ar-Pd(II)-Br(Lₙ) Pd0_B->PdII_B Oxidative Addition (Ar-Br) Amine_Complex_B [Ar-Pd(II)-N(H)R'R'']⁺Br⁻(Lₙ) PdII_B->Amine_Complex_B + HNR'R'' Amido_Complex_B Ar-Pd(II)-NR'R''(Lₙ) Amine_Complex_B->Amido_Complex_B - HBr (Base) Product_B Ar-NR'R'' Amido_Complex_B->Product_B Reductive Elimination Product_B->Pd0_B Pd0_S Pd(0)Lₙ PdII_S Ar-Pd(II)-Br(Lₙ) Pd0_S->PdII_S Oxidative Addition (Ar-Br) Transmetalation_S Ar-Pd(II)-R'(Lₙ) PdII_S->Transmetalation_S Transmetalation (R'-B(OR)₂) Product_S Ar-R' Transmetalation_S->Product_S Reductive Elimination Product_S->Pd0_S Pd0_So Pd(0)Lₙ PdII_So Ar-Pd(II)-Br(Lₙ) Pd0_So->PdII_So Oxidative Addition (Ar-Br) Alkynyl_Complex_So Ar-Pd(II)-C≡CR'(Lₙ) PdII_So->Alkynyl_Complex_So Transmetalation (Cu-C≡CR') Product_So Ar-C≡CR' Alkynyl_Complex_So->Product_So Reductive Elimination Product_So->Pd0_So

Caption: Simplified catalytic cycles for common cross-coupling reactions.

Detailed Experimental Protocols

The following protocols are based on literature procedures for this compound or closely related substrates and serve as a starting point for reaction optimization.

Buchwald-Hartwig Amination

This protocol is adapted from the successful amination of 5-bromo-8-benzyloxyquinoline with secondary anilines.[1][2]

  • Reagents:

    • This compound (1.0 mmol)

    • Amine (e.g., N-methylaniline) (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

    • Di-tert-butylneopentylphosphine (DTBNpP, 0.10 mmol, 10 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, DTBNpP, and NaOt-Bu.

    • Add the this compound and the amine.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 150 °C with vigorous stirring for 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

This protocol is a general starting point based on the coupling of similar heteroaryl bromides.[3]

  • Reagents:

    • This compound (1.0 mmol)

    • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol)

    • Toluene (4 mL) and Water (0.4 mL)

  • Procedure:

    • In a reaction vessel, combine this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the vessel with argon.

    • Add the degassed toluene and water mixture.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Follow a standard aqueous work-up and purification by column chromatography.

Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl bromides.[4]

  • Reagents:

    • This compound (1.0 mmol)

    • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N, 2.0 mmol)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • To a flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add anhydrous DMF and triethylamine.

    • Add the terminal alkyne dropwise.

    • Heat the reaction to 80 °C and stir for 4-6 hours.

    • After cooling, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by column chromatography.

Conclusion

The choice of catalytic system for the cross-coupling of this compound is highly dependent on the desired transformation. For C-N bond formation, the Buchwald-Hartwig amination with sterically demanding phosphine ligands like DTBNpP has been shown to be highly effective, affording excellent yields in short reaction times. For C-C bond formation, the Suzuki-Miyaura, Sonogashira, and Negishi couplings offer robust and versatile methods for introducing aryl, alkynyl, and alkyl/aryl groups, respectively. The Heck reaction provides a means for olefination. The provided protocols, based on successful examples with similar substrates, offer a solid foundation for researchers to develop optimized conditions for their specific synthetic targets. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in these powerful synthetic transformations.

References

A Comparative Guide to the Synthetic Routes of 5-bromo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic routes to 5-bromo-8-methoxyquinoline, a key intermediate in medicinal chemistry and materials science. The primary focus of this document is to present objective performance comparisons of various synthetic methodologies, supported by experimental data and detailed protocols.

Introduction

This compound serves as a crucial building block for the synthesis of a wide range of biologically active compounds and functional materials. The strategic placement of the bromo and methoxy groups on the quinoline scaffold allows for diverse downstream functionalization. Consequently, efficient and selective synthesis of this intermediate is of significant interest. This guide will focus on the most direct and commonly employed synthetic strategy: the electrophilic bromination of 8-methoxyquinoline.

Primary Synthetic Route: Direct Bromination of 8-Methoxyquinoline

The most prevalent and regioselective method for the synthesis of this compound is the direct bromination of 8-methoxyquinoline using molecular bromine.[1] The electron-donating nature of the methoxy group at the C8 position directs the electrophilic substitution primarily to the C5 position of the quinoline ring.[1]

A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of 8-methoxyquinoline (1.0 equivalent) in distilled dichloromethane over a period of 10 minutes in the dark at ambient temperature. The reaction mixture is then stirred for 2 days. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is washed three times with a 5% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by passing it through a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3). Evaporation of the solvent yields this compound as a brown solid.[1][2]

ParameterValueReference
Yield 92%[1][2]
Melting Point 80-82 °C[1]
Starting Material 8-methoxyquinoline[1][2]
Brominating Agent Molecular Bromine (Br₂)[1][2]
Solvent Dichloromethane (CH₂Cl₂) / Chloroform (CHCl₃)[1][2]
Reaction Time 2 days[1][2]
Reaction Temperature Ambient[1][2]
Purity Not explicitly stated, but purification is performed.

Table 1: Quantitative data for the direct bromination of 8-methoxyquinoline.

The bromination of 8-methoxyquinoline demonstrates high regioselectivity, yielding the 5-bromo isomer as the sole product under the specified conditions.[1] This is a significant advantage as it simplifies the purification process and maximizes the yield of the desired product. It has been noted that even with an excess of molecular bromine, the formation of 5,7-dibromo-8-methoxyquinoline is not observed, further highlighting the selectivity of the reaction for the C5 position.[1]

Alternative Synthetic Considerations

While direct bromination is the most straightforward approach, alternative multi-step synthetic strategies could be envisioned, although they are not prominently featured in the reviewed literature for this specific compound. Such routes could involve the construction of the quinoline ring from precursors already containing the desired bromine and methoxy functionalities. However, these methods are generally more complex and less atom-economical compared to the direct bromination of a readily available starting material like 8-methoxyquinoline.

Logical Workflow of the Primary Synthetic Route

The following diagram illustrates the key steps and components involved in the primary synthetic route to this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 8-Methoxyquinoline 8-Methoxyquinoline Reaction Electrophilic Bromination 8-Methoxyquinoline->Reaction Molecular_Bromine Molecular Bromine (Br₂) Molecular_Bromine->Reaction Solvent CH₂Cl₂ / CHCl₃ Solvent->Reaction Temperature Ambient Temperature Temperature->Reaction Time 2 Days Time->Reaction Workup Aqueous Wash (NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound.

Conclusion

The direct bromination of 8-methoxyquinoline stands out as a highly efficient and regioselective method for the synthesis of this compound. The high yield, mild reaction conditions, and straightforward purification make it the preferred route for researchers and chemists in the field. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the reproducible synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Synthesis of 5-Substituted 8-Methoxyquinolines: An Evaluation of Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The 5-substituted 8-methoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide provides a comparative analysis of three primary synthetic routes, each starting from a different precursor, to furnish researchers, scientists, and drug development professionals with the data to make informed decisions.

Comparison of Synthetic Routes

The choice of precursor significantly impacts the overall efficiency, cost, and regioselectivity of the synthesis of 5-substituted 8-methoxyquinolines. This guide evaluates three common starting materials: 8-hydroxyquinoline, substituted anilines (via Skraup or Doebner-von Miller reactions), and 2-bromo-5-methoxyaniline.

Parameter Route 1: From 8-Hydroxyquinoline Route 2: From Substituted Anilines Route 3: From 2-Bromo-5-methoxyaniline
Starting Material 8-Hydroxyquinolinem-Anisidine or other substituted anilines2-Bromo-5-methoxyaniline
Key Reactions O-methylation, Electrophilic substitution (e.g., nitration)Skraup or Doebner-von Miller reactionCyclization with a 1,3-dicarbonyl equivalent
Typical Overall Yield ~55% (for 5-nitro-8-methoxyquinoline)[1]Variable, often moderate. Can be 65-76% in related syntheses.Data not readily available in comparative literature
Regioselectivity High for the 5-position due to directing effects.Can be poor; often yields a mixture of 5- and 7-substituted isomers.[2]Potentially high, depending on the cyclization strategy.
Number of Steps 2 steps to a 5-substituted product.1 step for the core structure, but may require separation of isomers.Multi-step synthesis.
Scalability Generally good; reactions are well-established.Can be challenging due to vigorous reaction conditions (Skraup).[3]Potentially scalable, but may involve more complex procedures.
Advantages Readily available and relatively inexpensive starting material. High regioselectivity. Well-documented procedures.Can introduce a variety of substituents on the pyridine ring.Offers a different disconnection approach.
Disadvantages Limited to electrophilic substitution at the 5-position.Harsh reaction conditions (strong acids, high temperatures).[3] Formation of isomeric mixtures requires purification.[2]Starting material may be more expensive. Fewer literature examples for direct comparison.

Synthetic Pathway Diagrams

The following diagrams illustrate the conceptual workflows for the three major synthetic routes to 5-substituted 8-methoxyquinolines.

route1 start 8-Hydroxyquinoline step1 O-Methylation start->step1 intermediate 8-Methoxyquinoline step1->intermediate CH3I, K2CO3 step2 Electrophilic Substitution (e.g., Nitration) intermediate->step2 end 5-Substituted 8-Methoxyquinoline step2->end HNO3, H2SO4

Route 1: Synthesis from 8-Hydroxyquinoline.

route2 start m-Anisidine step1 Skraup Synthesis start->step1 reagents Glycerol, Oxidizing Agent, H2SO4 reagents->step1 product_mixture Mixture of: 5-Methoxyquinoline & 7-Methoxyquinoline step1->product_mixture separation Isomer Separation product_mixture->separation end 5-Methoxyquinoline separation->end byproduct 7-Methoxyquinoline separation->byproduct

Route 2: Skraup Synthesis from m-Anisidine.

route3 start 2-Bromo-5-methoxyaniline step1 Cyclization start->step1 reagents Malonic Acid, POCl3 reagents->step1 intermediate Dichlorinated 5-Methoxyquinoline Intermediate step1->intermediate step2 Further Functionalization intermediate->step2 end 5-Substituted 8-Methoxyquinoline step2->end

Route 3: Synthesis from 2-Bromo-5-methoxyaniline.

Experimental Protocols

Route 1: Synthesis of 5-Nitro-8-methoxyquinoline from 8-Hydroxyquinoline

Step 1: O-Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline

  • Materials: 8-Hydroxyquinoline, methyl iodide, potassium carbonate, acetone.

  • Procedure: To a solution of 8-hydroxyquinoline in dry acetone, an excess of anhydrous potassium carbonate is added. The mixture is stirred, and methyl iodide is added dropwise. The reaction mixture is then refluxed for over 24 hours. Progress can be monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the acetone is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 8-methoxyquinoline.[4]

  • Yield: Approximately 71%.[1]

Step 2: Nitration of 8-Methoxyquinoline to 5-Nitro-8-methoxyquinoline

  • Materials: 8-Methoxyquinoline, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled. 8-Methoxyquinoline is added portion-wise to the cold nitrating mixture with shaking to ensure dissolution. The reaction is typically complete within 10-15 minutes. The reaction mixture is then carefully poured into cold water, leading to the precipitation of the yellow product. The precipitate is collected by vacuum filtration, dried, and can be recrystallized from methanol.

  • Yield: Approximately 77%.[1]

Route 2: Skraup Synthesis of 6-Methoxy-8-nitroquinoline (Illustrative Example)

The Skraup reaction with meta-substituted anilines to produce 5-substituted quinolines often results in isomeric mixtures that are difficult to separate. The following protocol for a related isomer highlights the general conditions.

  • Materials: 3-Nitro-4-aminoanisole, arsenic pentoxide, glycerol, concentrated sulfuric acid.

  • Procedure: A homogeneous slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol is prepared in a three-necked flask equipped with a mechanical stirrer. Concentrated sulfuric acid is added dropwise, causing a spontaneous temperature increase. The mixture is then carefully heated in an oil bath under reduced pressure to remove water. After the initial dehydration, more sulfuric acid is added dropwise while maintaining a specific temperature range. The reaction is heated for several hours, then cooled, diluted with water, and neutralized with concentrated ammonium hydroxide to precipitate the crude product. The product is then purified by recrystallization.

  • Yield: 65-76% for 6-methoxy-8-nitroquinoline.

Note on Regioselectivity: The Skraup reaction of m-anisidine would be expected to yield a mixture of 5-methoxyquinoline and 7-methoxyquinoline, complicating purification and reducing the effective yield of the desired 5-substituted product.[2]

Conclusion

For the synthesis of 5-substituted 8-methoxyquinolines, starting from the readily available 8-hydroxyquinoline offers a reliable and high-yielding two-step process with excellent regioselectivity for electrophilic substitution at the 5-position. While the Skraup and Doebner-von Miller reactions provide a one-pot method to the quinoline core, the use of meta-substituted anilines often leads to the formation of difficult-to-separate regioisomers, which can significantly lower the practical yield of the desired product. The route starting from 2-bromo-5-methoxyaniline presents an alternative disconnection but is less documented in the literature for direct comparison of yields and scalability. Based on the available data, the synthetic strategy commencing with 8-hydroxyquinoline is the most straightforward and efficient for accessing 5-substituted 8-methoxyquinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-8-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromo-8-methoxyquinoline, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Goggles or a face shield.[1]

  • Body Protection: A laboratory coat or long-sleeved clothing.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₀H₈BrNO[1]
Molecular Weight238.08 g/mol [1]
CAS Number10522-47-1[1]

Step-by-Step Disposal Protocol

Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1] Attempting to neutralize or chemically treat this waste without a validated and peer-reviewed protocol is not recommended. The primary and safest method of disposal is through a certified hazardous waste management service.

Experimental Protocol: Waste Collection and Preparation for Disposal

This protocol details the procedure for collecting and preparing solid this compound waste for pickup by a hazardous waste disposal service.

  • Designate a Waste Container:

    • Select a clearly labeled, dedicated waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be in good condition, with no cracks or leaks.

  • Label the Waste Container:

    • As soon as the waste container is designated, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name, "this compound," and its concentration or percentage if mixed with other materials. Do not use abbreviations or chemical formulas.

    • Indicate the associated hazards by checking the appropriate boxes on the label (e.g., "Irritant").

  • Waste Collection:

    • Carefully sweep up solid this compound waste using a dedicated brush and dustpan.[1] Avoid generating dust.

    • For residual amounts, gently wipe surfaces with a solvent-dampened cloth (e.g., with isopropanol or ethanol) and dispose of the cloth in the same hazardous waste container.

    • Place all contaminated materials, including gloves, weigh boats, and wipes, into the designated hazardous waste container.

  • Storage of a Hazardous Waste Container:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, secondary containment area that is well-ventilated, such as a satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Designate & Label Hazardous Waste Container B->C D Collect Solid Waste & Contaminated Materials C->D E Securely Close Container D->E F Store in Secondary Containment in a Designated Area E->F G Arrange for Pickup by Certified Hazardous Waste Service F->G H Proper Disposal According to Local & Federal Regulations G->H

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling of 5-Bromo-8-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-8-methoxyquinoline is a chemical compound utilized in organic synthesis.[1] Due to its potential health hazards, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Eye Irritation (H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2]

The signal word for this chemical is Warning .[2]

In the event of exposure, the following first aid measures should be taken immediately:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If Swallowed: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a long-sleeved lab coat, and closed-toe shoes. For extensive handling, impervious clothing may be necessary.Inspect gloves before use.[4][5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.NIOSH/MSHA or European Standard EN 136/149 approved.[2][5]

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow should be followed:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE gather_mats Gather Materials (Chemical, Spatula, etc.) weigh Weigh Chemical in Fume Hood gather_mats->weigh Proceed to Handling transfer Transfer to Reaction Vessel dissolve Dissolve in Solvent decontaminate Decontaminate Workspace and Equipment dissolve->decontaminate After Use dispose_ppe Dispose of Contaminated PPE wash Wash Hands Thoroughly collect_waste Collect Chemical Waste in Labeled Container wash->collect_waste Final Step

Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.[6]

    • Assemble all necessary PPE as detailed in the table above. Inspect all items, particularly gloves, for any signs of damage before use.[5]

    • Gather all required materials, including the chemical container, spatulas, weighing paper, and the reaction vessel.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.[7]

    • Transfer: Gently transfer the weighed solid into the reaction vessel.

    • Dissolving: Add the appropriate solvent to the vessel and ensure it is securely capped or covered.

  • Post-Handling:

    • Decontamination: Thoroughly clean the work area and any non-disposable equipment used.

    • PPE Disposal: Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]

    • Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Collection:

    • All solid waste, including contaminated PPE and weighing paper, should be placed in a clearly labeled, sealed container for hazardous chemical waste.

    • Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal Procedures:

    • Dispose of all waste materials through your institution's environmental health and safety office.

    • Do not pour chemical waste down the drain or dispose of it with regular trash.[5] All chemical waste should be disposed of in accordance with local regulations.[8]

By adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-methoxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。